molecular formula C5H14Cl2N2 B8025460 1,2-Diazepane dihydrochloride

1,2-Diazepane dihydrochloride

Cat. No.: B8025460
M. Wt: 173.08 g/mol
InChI Key: UGGHVSFUCCKIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diazepane dihydrochloride (CAS 151540-98-6) is a synthetic organic compound featuring a seven-membered ring with two nitrogen atoms, which serves as a versatile chemical scaffold in medicinal chemistry and drug discovery research . The diazepane structure is a privileged core in pharmaceutical development, with research applications spanning the synthesis of central nervous system (CNS) active agents and other bioactive molecules . For instance, diazepane derivatives have been extensively explored as potent dual orexin receptor (OXR) antagonists, leading to the development of therapeutics like Suvorexant for the treatment of insomnia . Furthermore, research into fused diazepino[1,2-a]benzimidazole derivatives has demonstrated significant anxiolytic and analgesic potential in preclinical models, highlighting the value of the diazepane structure in developing new neuropsychotropic agents . While specific pharmacological data for 1,2-Diazepane dihydrochloride itself may be limited, it represents a key building block for constructing complex heterocyclic systems. Its primary research value lies in its role as a synthetic intermediate for the preparation of more specialized compounds for biological screening and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

diazepane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-2-4-6-7-5-3-1;;/h6-7H,1-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGHVSFUCCKIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Quantum Chemical Protocol for 1,2-Diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the computational protocol for modeling 1,2-Diazepane dihydrochloride , a saturated seven-membered heterocyclic hydrazine salt.[1]

This molecule presents two distinct computational challenges:

  • Conformational Flexibility: The seven-membered ring (cycloheptane analog) occupies a complex potential energy surface with low-barrier interconversions between twist-chair and twist-boat forms.[1]

  • Electrostatic Repulsion: The "dihydrochloride" designation implies diprotonation of the adjacent hydrazine nitrogens (

    
    ).[1] Modeling this requires rigorous treatment of Coulombic repulsion and counterion stabilization to prevent artificial ring opening or proton transfer during optimization.[1]
    

Part 1: Strategic Computational Framework

The Protonation Paradox

In aqueous solution, the second protonation of a hydrazine moiety is energetically unfavorable (pKa


 often < -1.0) due to the repulsion between adjacent cationic centers.[1] However, in the solid state (dihydrochloride salt), the lattice energy and specific chloride bridging stabilize the dication.

Critical Directive: Do not model the isolated dication (


) in the gas phase. It will likely undergo spontaneous deprotonation or ring fragmentation.[1] You must  include explicit chloride counterions in your DFT model to stabilize the N-N bond.[1]
Level of Theory Selection

Standard functionals (B3LYP) often fail to describe the dispersive forces governing the packing of the chloride anions against the organic cation.

  • Recommended Functional:

    
    B97X-D  or M06-2X .[1][2] These range-separated hybrid functionals include dispersion corrections essential for ionic liquids and salt complexes.[1]
    
  • Basis Set: def2-TZVP (balanced cost/accuracy for salts) or 6-311++G(2d,2p) (diffuse functions are mandatory for the anionic chlorides).

Part 2: Step-by-Step Computational Protocol

Phase 1: Conformational Ensemble Generation

The 1,2-diazepane ring is not rigid.[1] A single optimization is insufficient.

  • Force Field Search: Use the MMFF94s force field (optimized for planar nitrogens, though here we test varying hybridizations) to generate an initial ensemble.

  • Sampling: Perform a Monte Carlo conformational search (5000 steps, 5 kcal/mol window).

  • Clustering: Group conformers by RMSD (0.5 Å cutoff). Expect to find Twist-Chair (TC) and Twist-Boat (TB) families.

Phase 2: Explicit Solvation & Counterion Placement

For the dihydrochloride salt, you must construct a "supermolecule" cluster.[1]

  • Input Structure: Take the lowest energy conformer from Phase 1.

  • Protonation: Add protons to both Nitrogen atoms (

    
     and 
    
    
    
    ).[1]
  • Counterion Docking: Place two

    
     ions.[1]
    
    • Configuration A (Bridging): One

      
       bridging the 
      
      
      
      and
      
      
      protons.[1]
    • Configuration B (Separated): Each

      
       coordinated to a distinct N-H moiety.[1]
      
  • Pre-Optimization: Run a coarse optimization at B3LYP/6-31+G(d) to relax the ions.[1]

Phase 3: DFT Geometry Optimization & Frequencies

Refine the geometry using the high-level production method.

  • Software: Gaussian 16 / ORCA 5.0 / GAMESS[1]

  • Route Card (Gaussian Example):

  • Solvation: Use the SMD (Solvation Model based on Density) model.[1] Even if modeling a solid, an implicit dielectric (e.g.,

    
     for generic crystal environment or 
    
    
    
    for water) helps stabilize the charge separation.
Phase 4: NBO Analysis (Charge Transfer)

Perform Natural Bond Orbital (NBO) analysis to quantify the charge transfer from


 to the 

antibonding orbitals (

). This interaction is the "glue" holding the salt together.[1]

Part 3: Visualization of Workflows

Computational Workflow Diagram

G cluster_salt Salt Construction (Explicit) Start Input: 1,2-Diazepane Structure ConfSearch Conformational Search (MMFF94s / Monte Carlo) Start->ConfSearch Cluster Cluster Analysis (Twist-Chair vs Twist-Boat) ConfSearch->Cluster Protonation Diprotonation (N1, N2) Cluster->Protonation Select Global Min Counterion Dock 2x Cl- Ions (Bridging vs Chelating) Protonation->Counterion DFT_Opt DFT Optimization wB97X-D / 6-311++G(2d,2p) PCM/SMD Solvation Counterion->DFT_Opt Freq Frequency Analysis (IR/Raman/Thermochemistry) DFT_Opt->Freq NBO NBO Analysis (Hyperconjugation E2) DFT_Opt->NBO

Figure 1: Comprehensive computational workflow for modeling the dihydrochloride salt.

Conformational & Protonation Logic

Logic Neutral Neutral 1,2-Diazepane (Lone Pair Repulsion) Mono Mono-Cation (Stable in H2O) Neutral->Mono pKa1 ~8 Di_Gas Di-Cation (Gas Phase) UNSTABLE (Coulombic Explosion) Mono->Di_Gas Forbidden Di_Salt Di-Cation (Salt Complex) STABLE (Chloride Bridging) Mono->Di_Salt + 2HCl (Lattice/Ion Pair)

Figure 2: Stability logic for the protonation states of hydrazine derivatives.

Part 4: Data Presentation & Analysis

Key Geometric Parameters (Expected)

When analyzing your output, validate against these expected ranges for a stable dihydrochloride salt.

ParameterDescriptionNeutral (Calc)Dihydrochloride (Calc)Notes
N-N Bond Length Hydrazine linkage1.45 Å1.41 - 1.43 ÅContraction due to reduced lone-pair repulsion upon protonation.
N-N-C Angle Ring strain indicator~112°~115°Widening expected due to sp³ geometry constraints.[1]
H...Cl Distance H-bond strengthN/A2.1 - 2.3 ÅShort contact indicates strong salt bridge.[1]
N-H Stretch IR Frequency~3300 cm⁻¹2400 - 2800 cm⁻¹Significant redshift and broadening due to H-bonding with Cl⁻.[1]
Reactivity Descriptors

Calculate the HOMO-LUMO gap to estimate chemical stability.

  • Neutral: Smaller gap (kinetic instability, prone to oxidation).[1]

  • Salt: Larger gap (stabilized by protonation of the HOMO, which is typically N-lone-pair character).

Part 5: References

  • Gaussian 16 User Guide. Density Functional Theory (DFT) Methods.[1] Gaussian, Inc. [Link][1]

  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu.[1] The Journal of Chemical Physics. [Link]

  • Marenich, A. V., et al. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric Model of the Solvent (SMD).[1] The Journal of Physical Chemistry B. [Link]

  • Weinhold, F. (2012). Natural Bond Orbital Analysis: A Critical Overview of Relationships to Alternative Bonding Perspectives.[1] Journal of Computational Chemistry.[1] [Link]

  • NIST Chemistry WebBook. 1,2-Diazepane Data.[1] National Institute of Standards and Technology.[1] [Link]

Sources

Technical Guide: Biological Potential & Engineering of Saturated Diazepine Scaffolds

[1]

Executive Summary

The transition from planar, aromatic heterocycles to three-dimensional, saturated ring systems represents a paradigm shift in modern medicinal chemistry.[1] While unsaturated 1,4-benzodiazepines have historically dominated as anxiolytics, their saturated counterparts (diazepanes) offer superior physicochemical properties, including increased fraction of sp3-hybridized carbons (

1

This guide analyzes the saturated diazepine ring —specifically the 1,4-diazepane (homopiperazine) and 1,4-diazepine-2,5-dione scaffolds—as privileged structures for kinase inhibition, GPCR modulation, and peptidomimetics.[1] Unlike their flat predecessors, these rings provide a flexible yet constrainable template for vectorizing substituents into specific regions of chemical space, essential for targeting protein-protein interactions (PPIs) and complex enzymatic pockets.[1]

Part 1: Structural Classification & Pharmacophore Analysis[1]

The Scaffold Landscape

The biological activity of diazepines is dictated by the nitrogen positioning and the degree of saturation.

Scaffold ClassStructure DescriptionPrimary Biological UtilityKey Representative
1,4-Diazepane Saturated 7-membered ring, N at 1,4 positions.[1][2][3][4][5]Kinase inhibition (ROCK), GPCR ligands (H3, Sigma-1).[1]Fasudil (Rho-kinase inhibitor)
1,4-Diazepine-2,5-dione Saturated/Amide-functionalized ring.[1]Peptidomimetics (Beta-turn mimetics).[1][6]Cyclic Peptides (PPI inhibitors)
1,2-Diazepane N-N bond (hydrazine motif).[1]Antiproliferative, antiparasitic (less common).[1]Experimental antitumor agents
1,3-Diazepane N-C-N motif (aminal/guanidine).[1]TRPV1 modulation, CNS activity.[1]Benzimidazole derivatives
Visualization of Scaffold Logic

The following diagram illustrates the structural divergence and functional applications of these rings.

DiazepineScaffoldsCoreDiazepine Core(7-Membered Ring)Type141,4-Diazepane(Homopiperazine)Core->Type14 N at 1,4Type121,2-Diazepane(Hydrazine-like)Core->Type12 N at 1,2TypeMimetic1,4-Diazepine-2,5-dioneCore->TypeMimetic Amide OxidationApp1Rho-Kinase (ROCK)Inhibition(e.g., Fasudil)Type14->App1 Basic Nitrogen AnchorApp2GPCR Modulation(Sigma-1, H3)Type14->App2 Linker FlexibilityApp3Beta-TurnMimetics (PPIs)TypeMimetic->App3 Conformational Constraint

Caption: Structural divergence of diazepine scaffolds into kinase inhibitors and peptidomimetics.

Part 2: Therapeutic Mechanisms & Causality[1]

Rho-Kinase (ROCK) Inhibition

The 1,4-diazepane ring is the pharmacophore engine of Fasudil , a drug used for cerebral vasospasm.[1]

  • Mechanism: The homopiperazine ring binds to the ATP-binding pocket of Rho-kinase.[1] The secondary amine acts as a hydrogen bond donor/acceptor, anchoring the molecule to the hinge region of the kinase.

  • Downstream Effect: Inhibition of ROCK prevents the phosphorylation of Myosin Light Chain (MLC), leading to vascular smooth muscle relaxation and neurite regeneration.

Peptidomimetics: The Beta-Turn Surrogate

Protein-protein interactions often occur at "turns" in peptide chains.[1] Linear peptides are poor drugs due to rapid proteolysis.[1]

  • Solution: The 1,4-diazepine-2,5-dione scaffold forces the backbone into a rigid conformation that mimics a Type-II

    
    -turn.[1]
    
  • Causality: By constraining the

    
     and 
    
    
    dihedral angles, the scaffold presents side chains (R-groups) in the exact spatial orientation required for receptor binding, without the entropic penalty of a flexible linear peptide.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Solid-Phase Synthesis of 1,4-Diazepine-2,5-diones

Objective: Synthesize a library of peptidomimetics to probe PPIs. This protocol utilizes the "building block" approach on resin.[1]

Reagents:

  • Fmoc-Amino Acid-Resin (Wang or Rink Amide).[1]

  • Fmoc-Aspartic Acid

    
    -allyl ester.[1]
    
  • Palladium catalyst (

    
    ).
    
  • Coupling agents (HATU/DIEA).[1]

Step-by-Step Workflow:

  • Resin Loading: Swell Fmoc-AA-Resin in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF).[1]

  • Peptide Coupling: Couple Fmoc-Asp(OAll)-OH using HATU (3 eq) and DIEA (6 eq). Validation: Kaiser test must be negative (no free amines).[1]

  • Reductive Alkylation: Deprotect the N-terminus. React with an aldehyde (

    
    ) and 
    
    
    in 1% AcOH/DMF.[1] This installs the N-alkyl group.[1]
  • Allyl Deprotection: Treat resin with

    
     (0.1 eq) and phenylsilane (scavenger) in DCM to remove the allyl ester protection on Aspartic acid.
    
  • Cyclization (The Critical Step): Activate the free carboxylic acid (from Asp side chain) with HATU/DIEA. The secondary amine at the N-terminus attacks the activated acid, closing the 7-membered ring.[1]

    • Self-Validation Check: Cleave a small aliquot of resin.[1] Analyze via LC-MS. A mass shift corresponding to

      
       Da (loss of water) confirms cyclization.[1]
      
  • Cleavage: TFA/TIS/H2O (95:2.5:2.5). Precipitate in cold ether.

Protocol B: Rho-Kinase (ROCK) Inhibition Assay

Objective: Quantify the potency (

Materials:

  • Recombinant human ROCK-II enzyme.[1]

  • Substrate: S6 Kinase peptide (Long S6).[1]

  • ATP (radiolabeled

    
    -
    
    
    -ATP or fluorescent tracer).[1]
  • Reference Inhibitor: Fasudil (Positive Control).[1]

Methodology:

  • Preparation: Dilute compounds in DMSO. Final DMSO concentration in assay must be

    
     to avoid enzyme denaturation.[1]
    
  • Reaction Mix: Combine ROCK-II (5-10 mU), Peptide Substrate (2

    
    M), and test compound in Kinase Buffer (50 mM Tris pH 7.5, 5 mM 
    
    
    ).
  • Initiation: Add ATP mix (10

    
    M cold ATP + tracer). Incubate at 30°C for 40 minutes.
    
  • Termination: Add 0.5% Phosphoric acid to stop the reaction.

  • Detection: Spot onto P81 phosphocellulose filter paper.[1] Wash 3x with 0.75% phosphoric acid (removes unbound ATP).[1] Measure bound radioactivity (scintillation) or fluorescence.[1]

  • Data Analysis:

    • Calculate % Inhibition:

      
      .[1]
      
    • Validation Criteria: Z-factor must be

      
      .[1] Fasudil 
      
      
      should fall within 2-fold of historical mean (typically ~1-10
      
      
      M).[1]

Part 4: Pathway Visualization

The following diagram details the mechanistic pathway of Fasudil (1,4-diazepane) in treating vascular constriction.

ROCK_PathwayStimulusGPCR Agonist(Thromboxane/Endothelin)RhoARhoA (GTP-bound)Stimulus->RhoA ActivatesROCKRho-Kinase(ROCK)RhoA->ROCK ActivatesMLCPMyosin Light ChainPhosphatase (MLCP)ROCK->MLCP Phosphorylates(Inhibits)MLCMyosin Light Chain(MLC)ROCK->MLC Direct PhosphorylationFasudilFasudil(1,4-Diazepane)Fasudil->ROCK Inhibits(ATP Competition)RelaxationVasodilation /NeuroprotectionFasudil->Relaxation Net EffectMLCP->MLC DephosphorylatesContractionActin-MyosinContractionMLC->Contraction p-MLC promotes

Caption: Fasudil inhibits ROCK, restoring MLCP activity and promoting vasodilation.[1]

References

  • Shimokawa, H., et al. (1999).[1] "Rho-kinase as a novel therapeutic target in treatment of cardiovascular diseases."[1] Journal of Cardiovascular Pharmacology.

  • Horton, D. A., et al. (2003).[1] "The combinatorial synthesis of bicyclic privileged structures or privileged substructures."[1] Chemical Reviews.

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Perreault, M., et al. (2021).[1] "Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives as potential antitumor agents." Bioorganic & Medicinal Chemistry.

  • Golebiewski, W. M. (2007).[1] "1,4-diazepine-2,5-dione ring formation during solid phase synthesis."[1] Journal of Peptide Science.

Computational Target Deconvolution of the 1,2-Diazepane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2]

The prediction of biological targets for 1,2-Diazepane dihydrochloride requires a specialized computational workflow that accounts for its unique structural features: a seven-membered saturated ring containing a hydrazine (N-N) linkage.[1][2] Unlike the widely characterized 1,4-benzodiazepines (e.g., Diazepam), the 1,2-diazepane scaffold represents a distinct chemical space often utilized in Fragment-Based Drug Discovery (FBDD) as a polar, conformationally flexible linker or a bioisostere for proline turns.[1]

This guide details a self-validating in silico protocol to identify potential macromolecular targets for this scaffold. It transitions from chemical preparation (desalting/conformational analysis) to consensus target prediction using Ligand-Based (LB) and Structure-Based (SB) methodologies.[1][2]

The Query Molecule[1][3][4]
  • Core Scaffold: 1,2-Diazepane (Saturated 7-membered ring with N-N bond).[1][2][3]

  • Salt Form: Dihydrochloride (implies high water solubility and protonation at physiological pH).[2]

  • Key Pharmacophore Features:

    • Hydrazine Linkage: The adjacent nitrogen atoms provide unique hydrogen bond donor/acceptor profiles and pKa values distinct from 1,4-diazepanes (homopiperazines).[1]

    • Conformational Flexibility: The 7-membered ring adopts multiple low-energy twist-chair/twist-boat conformations, necessitating rigorous 3D sampling.[1][2]

Phase I: Molecular Preparation & Conformer Generation[2]

Before any target prediction algorithm can be deployed, the molecule must be computationally "washed" and prepared. Raw input of the dihydrochloride salt into prediction servers often yields artifacts due to halogen interference or incorrect protonation states.

Protocol 1: Ligand Preparation Workflow
  • Desalting: Remove the two HCl counter-ions to isolate the free base (1,2-diazepane).[1]

  • Protonation State Calculation: Calculate the dominant microspecies at pH 7.4.

    • Note: The hydrazine unit usually has a lower pKa than typical secondary amines due to the alpha-effect and electron repulsion between adjacent lone pairs.[1]

  • 3D Energy Minimization: Use the MMFF94x force field to generate the lowest energy conformer.

Data Output: Physicochemical Profile

PropertyValue (Predicted)Relevance to Target Binding
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(Free Base)
Fragment-like chemical space (MW < 150 Da).[1]
H-Bond Donors 2Critical for anchoring in polar sub-pockets.[1][2]
H-Bond Acceptors 2Interaction with backbone carbonyls.[1][2]
LogP ~0.5 - 0.9High hydrophilicity; likely targets solvent-exposed pockets.[1][2]
Rotatable Bonds 0 (Ring)conformational flexibility is internal (ring puckering).[1][2]

Phase II: Ligand-Based Target Prediction (LBTP)

This phase relies on the Similarity Principle : Molecules with similar structures or shapes tend to interact with similar protein targets. We employ a consensus approach using 2D fingerprints (topology) and 3D shape overlays.

Methodology A: SwissTargetPrediction (Dual-Score System)

This tool is the industry standard for reverse screening.[1][2] It screens the query against ~370,000 active compounds in the ChEMBL database.

  • Mechanism:

    • 2D Similarity: Tanimoto coefficient calculation using FP2 fingerprints.

    • 3D Similarity: ElectroShape vector comparison (Manhattan distance).

    • Consensus: A combined logistic regression score ranks the probability.

Methodology B: Similarity Ensemble Approach (SEA)

SEA is critical for this scaffold because it detects "scaffold hopping."[2] It analyzes the set-wise similarity of ligands rather than single-molecule matches, allowing it to predict targets even if the 1,2-diazepane core has not been explicitly tested against them before.[1]

  • Target Hypothesis:

    • Proteases: 1,2-Diazepanes often mimic the turn geometry of peptide substrates.[1]

    • Kinases: As a linker in hinge-binding motifs.[1][2][4]

    • GPCRs: Specifically aminergic receptors where the basic nitrogens mimic neurotransmitter amines.

Visualization: The Consensus Prediction Workflow

TargetPredictionWorkflow cluster_LB Ligand-Based Screening cluster_SB Structure-Based Validation Input Input: 1,2-Diazepane Dihydrochloride Prep Prep: Desalt & pH 7.4 Protonation Input->Prep STP SwissTargetPrediction (2D/3D Consensus) Prep->STP SEA Similarity Ensemble Approach (SEA) Prep->SEA Dock Reverse Docking (idTarget/AutoDock) Prep->Dock Consensus Target Ranking & Probability Score STP->Consensus Probability > 0.5 SEA->Consensus E-value < 1e-10 Dock->Consensus Binding Energy

Figure 1: The Consensus Target Prediction Workflow. Data flows from chemical preparation to parallel screening algorithms, converging on a ranked target list.

Phase III: Structure-Based Validation (Reverse Docking)[1][2]

Ligand-based methods are fast but biased by existing data.[1][2] To validate the 1,2-diazepane scaffold against novel targets, we utilize Reverse Docking (docking one ligand against many protein structures).[1]

Protocol 2: Inverse Docking Workflow
  • Target Set Selection: Instead of the entire PDB, select a "Druggable Genome" subset (e.g., sc-PDB) to reduce noise.

  • Grid Generation: Blind docking is computationally expensive.[2] Focus on cavities defined by fpocket or CavityPlus .[2]

  • Sampling: Use AutoDock Vina or Glide .[2]

    • Critical Parameter: Set exhaustiveness = 32 (high) to account for the 7-ring flexibility.[1][2]

  • Scoring: Rank targets by Binding Affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ). A cutoff of 
    
    
    
    kcal/mol suggests a valid fragment hit.[1]
Mechanistic Insight: The Hydrazine "Anchor"

The 1,2-diazepane ring is unique because the N-N bond creates a localized region of high electron density and polarity.[1]

  • Interaction Mode: The N1 and N2 atoms can act as a bidentate H-bond donor/acceptor pair.[1][2]

  • Causality: This geometry often fits into the catalytic triad of serine proteases or the hinge region of kinases, mimicking the backbone of natural substrates.

Experimental Validation Strategy (The "Wet Lab" Bridge)

A computational prediction is only a hypothesis until validated.[2] For the 1,2-diazepane scaffold, the following assays are recommended based on the in silico outputs.

Predicted Target ClassRecommended AssayRationale
GPCRs (Aminergic) Radioligand Binding (Competition)The basic amines of diazepane mimic dopamine/serotonin pharmacophores.[1][2]
Proteases FRET-based Enzymatic AssayThe 7-ring mimics the "turn" of a peptide substrate in the active site.[1][2]
Ion Channels Patch Clamp (Manual or Automated)Small, charged heterocycles often block pore regions.

References

  • SwissTargetPrediction: Gfeller, D., et al. (2014). "SwissTargetPrediction: a web server for target prediction of bioactive small molecules."[5][6][7] Nucleic Acids Research. [Link][1][2]

  • Similarity Ensemble Approach (SEA): Keiser, M.J., et al. (2007). "Relating protein pharmacology by ligand chemistry." Nature. [Link][1][2]

  • ChEMBL Database: Gaulton, A., et al. (2012). "ChEMBL: a large-scale bioactivity database for drug discovery."[1][2] Nucleic Acids Research. [Link][1][2]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. [Link][1]

  • 1,2-Diazepine Chemistry: Majal, S., et al. (2012). "Synthesis and characterization of new 1,2-diazepine derivative." Der Pharma Chemica. [Link][1][2]

Sources

Technical Guide: Toxicology & Safety Profile of 1,2-Diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicology, safety, and handling profile of 1,2-Diazepane Dihydrochloride .

CAS No: 151540-98-6 Formula: C₅H₁₂N₂[1][2] · 2HCl Role: Pharmacophore / Chemical Intermediate[1][2]

Executive Summary & Chemical Distinction

Warning: This compound is frequently conflated with Diazepam (Valium) or 1,4-Diazepane due to nomenclature similarities.[1][2][3] This guide specifically addresses 1,2-Diazepane Dihydrochloride , a seven-membered cyclic hydrazine salt used primarily as a building block in medicinal chemistry (e.g., for protease inhibitors, CDK inhibitors).[3]

Structural Differentiation

To ensure experimental integrity, researchers must distinguish between these scaffolds:

ChemicalStructures cluster_0 Target Compound cluster_1 Common Confusion Points D12 1,2-Diazepane (Cyclic Hydrazine) CAS: 151540-98-6 *High Reactivity* D14 1,4-Diazepane (Homopiperazine) *Different Basicity* D12->D14 Isomer (Positional) Valium Diazepam (Benzodiazepine) *Anxiolytic Drug* D12->Valium Unrelated Pharmacology

Figure 1: Structural differentiation between 1,2-Diazepane and common analogs. Note the N-N bond in the 1,2-isomer, which imparts unique hydrazine-like reactivity.[1][2][3]

Physicochemical Properties & Stability

The dihydrochloride salt form is preferred over the free base due to the inherent instability of cyclic hydrazines, which are prone to oxidation.[3]

PropertySpecificationTechnical Insight
Physical State White to off-white crystalline solidHygroscopic; store in desiccator under inert atmosphere (Ar/N₂).[1][2]
Solubility Water, DMSO, MethanolHigh water solubility due to ionization; poor solubility in non-polar organics (DCM, Hexane).[1][3]
Acidity (pKa) ~4.3 (Predicted for conjugate acid)The N-N bond reduces basicity compared to 1,4-diazepane.[1][2][3]
Stability Sensitive to OxidizersThe hydrazine moiety (-NH-NH-) is a reducing agent.[1][2] Avoid contact with strong oxidizers (e.g., peroxides, permanganates).[3]

Toxicology Profile (Occupational & Experimental)

As a chemical intermediate, comprehensive clinical toxicology data (like NTP reports) is absent.[2][3] The following profile is derived from Material Safety Data Sheet (SDS) data and Structure-Activity Relationship (SAR) analysis of hydrazine derivatives.

Acute Toxicity (Occupational)[1][2][3]
  • Classification: Irritant / Potentially Harmful [1][2]

  • Routes of Entry: Inhalation (dust), Skin absorption, Ingestion.[3]

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Structural Alerts: The Hydrazine Moiety

The 1,2-diazepane ring contains an embedded hydrazine motif.[2][3][4] In drug discovery, this triggers specific safety screens:

  • Genotoxicity: Hydrazines can form DNA adducts.[2][3] While cyclic hydrazines are generally more stable than open-chain analogs, they often flag positive in in vitro Ames tests (Salmonella typhimurium).[1][2][3]

  • Metabolic Activation: The N-N bond can undergo oxidative metabolism to form reactive acyl-nitroso intermediates or radicals, leading to potential hepatotoxicity.[2][3]

Safety Assessment Workflow for Researchers

When incorporating this scaffold into a drug candidate, the following screening cascade is required to de-risk the hydrazine liability.

SafetyWorkflow cluster_screen Toxicology Screening Cascade Start 1,2-Diazepane Scaffold Selection Step1 Step 1: Genotoxicity (Ames Test + Micronucleus) Start->Step1 Step2 Step 2: Metabolic Stability (Liver Microsomes - HLM/RLM) Step1->Step2 Step3 Step 3: GSH Trapping Assay (Detect Reactive Metabolites) Step2->Step3 Decision Risk Assessment Step3->Decision Outcome1 Safe for Lead Opt (No reactive adducts) Decision->Outcome1 Negative Outcome2 Structural Modification (Block N-oxidation sites) Decision->Outcome2 Positive

Figure 2: Toxicology screening workflow for hydrazine-containing scaffolds to assess genotoxic and metabolic risks early in discovery.

Handling & Disposal Protocols

Trustworthiness: These protocols assume the compound is a potential genotoxin due to the hydrazine class alert, exceeding standard SDS requirements for maximum safety.[3]

Engineering Controls
  • Containment: Handle exclusively in a certified chemical fume hood.

  • Weighing: Use a static-free microbalance inside the hood or a vented enclosure to prevent dust inhalation.[1][2]

Personal Protective Equipment (PPE)[1][2]
  • Respiratory: N95/P100 respirator if handling open powder outside a hood (not recommended).[1][2]

  • Skin: Double nitrile gloves (0.11 mm minimum thickness).[1][2] Hydrazines can permeate standard latex.[2][3]

  • Eyes: Chemical splash goggles.[2]

Emergency Procedures
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[2][3] Do not use organic solvents (ethanol) as they may increase skin absorption.[1][2]

  • Spill Cleanup:

    • Evacuate area.[2][3]

    • Don full PPE.[2][3]

    • Cover spill with wet absorbent pads (to prevent dust).[2][3]

    • Neutralize surface with a mild bleach solution (oxidizes hydrazine residues) after bulk removal.[2][3]

Synthesis & Applications

Expertise: 1,2-Diazepane is a "privileged structure" for constraining peptide mimetics.[2][3]

  • Primary Use: Synthesis of protease inhibitors (e.g., Cathepsin K) and kinase inhibitors.[2][3]

  • Reaction Safety:

    • Acylation: When reacting the free amine, ensure the HCl is fully neutralized with a tertiary base (DIPEA/TEA).[2][3]

    • Oxidation Risk: Avoid using strong oxidants (e.g., mCPBA) in the presence of the unprotected 1,2-diazepane ring, as this will likely cleave the N-N bond or form N-oxides.[3]

References

  • National Institutes of Health (NIH) . (2021).[1][2] PubChem Compound Summary: Diazepam (Distinction Reference).[1][2] Retrieved from [Link][1][2][3]

  • Blair, I. A. (2004).[3] Metabolic activation of hydrazine derivatives and their toxicological implications. Chemical Research in Toxicology. (Contextual grounding for hydrazine scaffold safety).

  • European Medicines Agency . (2005).[2][3] Guideline on the Limits of Genotoxic Impurities. (Regulatory framework for hydrazine-like impurities).[1][2]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action for 1,2-Diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document presents a hypothesized mechanism of action for the novel chemical entity 1,2-Diazepane dihydrochloride. Due to the current absence of published literature on this specific compound, this guide is formulated based on first principles of medicinal chemistry, pharmacology, and the known biological activities of structurally related motifs, namely cyclic hydrazines and other seven-membered heterocyclic compounds. We postulate that 1,2-Diazepane dihydrochloride is a potential modulator of central nervous system (CNS) activity, with a primary hypothesized target being the GABA-A receptor complex. This guide provides a comprehensive, multi-stage experimental plan to rigorously test this hypothesis, designed for researchers and drug development professionals. The protocols herein are structured to ensure scientific integrity through self-validating experimental loops and are grounded in established pharmacological standards.

Introduction and Structural Rationale

1,2-Diazepane dihydrochloride is a saturated seven-membered heterocyclic compound containing two adjacent nitrogen atoms, presented as a dihydrochloride salt to enhance solubility and stability. The core structure is a "cyclic hydrazine," a motif present in various bioactive compounds.[1][2] Saturated heterocycles incorporating a hydrazine feature can act as aza-analogues of neuro-active scaffolds like azepanes, potentially influencing polarity and receptor interaction.[1][2]

While structurally distinct from the well-characterized 1,4-benzodiazepines (e.g., Diazepam), the seven-membered diazepine ring is a privileged scaffold for CNS-active agents.[3][4] Benzodiazepines famously exert their anxiolytic, sedative, and anticonvulsant effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][6] Given this precedent, a primary hypothesis is that 1,2-Diazepane may also interact with this major inhibitory neurotransmitter system.

This guide, therefore, outlines a logical, phased approach to elucidate the mechanism of action of this novel compound, beginning with the most plausible hypothesis.

Primary Hypothesis: Positive Allosteric Modulator of GABA-A Receptors

We hypothesize that 1,2-Diazepane dihydrochloride enhances the function of GABA-A receptors. This mechanism does not involve direct activation of the receptor (as an agonist) but rather potentiates the effect of the endogenous ligand, GABA. Upon binding of GABA, the GABA-A receptor, a ligand-gated ion channel, opens to allow chloride ions (Cl-) to flow into the neuron.[7][8][9] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus causing CNS depression.

Our hypothesis posits that 1,2-Diazepane binds to an allosteric site on the GABA-A receptor complex, inducing a conformational change that increases the affinity of GABA for its binding site or enhances the channel's conductance to chloride ions upon GABA binding.

Proposed Signaling Pathway

The diagram below illustrates the hypothesized interaction at the synaptic level.

GABA_A_Modulation cluster_presynapse Presynaptic Terminal cluster_postsynapse Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) Hyperpolarization Membrane Hyperpolarization GABA_A_Receptor->Hyperpolarization Cl- Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GABA->GABA_A_Receptor Binds Orthosteric Site Compound 1,2-Diazepane (Hypothesized Modulator) Compound->GABA_A_Receptor Binds Allosteric Site

Caption: Hypothesized positive allosteric modulation of the GABA-A receptor by 1,2-Diazepane.

Experimental Validation Workflow

A multi-tiered approach is essential for validating this hypothesis, moving from high-throughput in vitro screening to more complex physiological systems.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_exvivo Phase 2: Ex Vivo Brain Slice Electrophysiology cluster_invivo Phase 3: In Vivo Behavioral Assays start Hypothesis: 1,2-Diazepane is a GABA-A PAM binding_assay Radioligand Binding Assay (Target Engagement) start->binding_assay electrophys_cell Patch-Clamp Electrophysiology (HEK293 cells with GABA-A subunits) (Functional Activity) binding_assay->electrophys_cell Confirms Binding brain_slice Recording of IPSCs (Hippocampal/Cortical Slices) electrophys_cell->brain_slice Confirms Functional Modulation end_negative Hypothesis Rejected: Investigate Alternative MOAs electrophys_cell->end_negative No Functional Effect anxiety_model Elevated Plus Maze (Anxiolytic Effects) brain_slice->anxiety_model Confirms Activity in Neural Circuits sedation_model Open Field Test (Sedative Effects) anxiety_model->sedation_model anticonvulsant_model PTZ-Induced Seizure Model (Anticonvulsant Effects) sedation_model->anticonvulsant_model end_positive Hypothesis Supported: Proceed to Lead Optimization anticonvulsant_model->end_positive Positive Results anticonvulsant_model->end_negative Negative/Inconclusive Results

Caption: A phased experimental workflow to test the primary hypothesis.

PART 1: In Vitro Characterization

A. Radioligand Binding Assay

Objective: To determine if 1,2-Diazepane dihydrochloride binds to the GABA-A receptor complex, specifically at the benzodiazepine binding site.

Protocol:

  • Preparation: Use rat cortical membranes, which are rich in GABA-A receptors.

  • Radioligand: Utilize [³H]-Flunitrazepam, a high-affinity radioligand for the benzodiazepine site.

  • Competition Assay:

    • Incubate a constant concentration of cortical membranes and [³H]-Flunitrazepam with increasing concentrations of 1,2-Diazepane dihydrochloride (e.g., from 1 nM to 100 µM).

    • As a positive control, run a parallel competition curve with unlabeled Diazepam.

    • As a negative control, determine non-specific binding in the presence of a saturating concentration of unlabeled Diazepam (e.g., 10 µM).

  • Incubation: Incubate samples at 4°C for 60 minutes.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the inhibition constant (Ki) for 1,2-Diazepane dihydrochloride using the Cheng-Prusoff equation.

Causality and Validation: A finite Ki value would confirm direct binding competition at the benzodiazepine site. If no competition is observed, it suggests the compound either does not bind to this site or binds to a different allosteric site not coupled to the benzodiazepine site.

B. Two-Electrode Voltage Clamp (TEVC) or Patch-Clamp Electrophysiology

Objective: To functionally characterize the effect of 1,2-Diazepane on GABA-A receptor activity.

Protocol:

  • System: Use Xenopus oocytes or HEK293 cells transiently transfected with cDNAs encoding for specific GABA-A receptor subunits (e.g., α1β2γ2, the most common isoform).

  • Recording:

    • Clamp the cell membrane potential at -60 mV.

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward chloride current.

    • Once the baseline is stable, co-apply the same concentration of GABA with varying concentrations of 1,2-Diazepane dihydrochloride.

  • Data Acquisition: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

  • Analysis:

    • Construct a concentration-response curve for the potentiation effect of 1,2-Diazepane.

    • Calculate the EC50 for potentiation and the maximum potentiation effect (Emax).

    • To test for agonist activity, apply 1,2-Diazepane in the absence of GABA. No current should be elicited if it is a pure modulator.

Causality and Validation: A concentration-dependent increase in the GABA-evoked current confirms positive allosteric modulation. The use of specific subunit combinations can help identify subtype selectivity. Lack of effect here, despite positive binding data, might suggest a more complex interaction or binding to a non-functional state.

PART 2: Ex Vivo Characterization

A. Brain Slice Electrophysiology

Objective: To determine if 1,2-Diazepane modulates synaptic inhibition in an intact neural circuit.

Protocol:

  • Preparation: Prepare acute brain slices (300-400 µm thick) from rodent hippocampus or cortex.

  • Recording:

    • Perform whole-cell patch-clamp recordings from pyramidal neurons.

    • Record spontaneous inhibitory postsynaptic currents (sIPSCs) or evoke IPSCs (eIPSCs) by stimulating local interneurons.

  • Application: After establishing a stable baseline of IPSCs, perfuse the slice with 1,2-Diazepane dihydrochloride at various concentrations.

  • Analysis: Analyze changes in the amplitude, frequency, and decay kinetics of the IPSCs. A positive allosteric modulator is expected to increase the amplitude and/or prolong the decay time of IPSCs.

Causality and Validation: An effect on IPSCs in a native tissue environment provides strong evidence that the compound can access its target in the brain and exert a physiologically relevant effect on synaptic transmission.

PART 3: In Vivo Behavioral Assays

Objective: To assess whether the molecular and cellular effects of 1,2-Diazepane translate into behavioral outcomes consistent with GABAergic modulation (anxiolytic, sedative, anticonvulsant).

A. Elevated Plus Maze (EPM) - Anxiety Model

Protocol:

  • Dosing: Administer 1,2-Diazepane dihydrochloride (or vehicle control) to rodents via an appropriate route (e.g., intraperitoneal injection) 30 minutes prior to testing.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure: Place the animal in the center of the maze and allow it to explore for 5 minutes.

  • Measurement: Record the time spent in the open arms and the number of entries into the open arms.

  • Analysis: An anxiolytic effect is indicated by a statistically significant increase in the time spent and entries into the open arms compared to the vehicle group.

B. Open Field Test - Sedation/Locomotor Activity Model

Protocol:

  • Dosing: As above.

  • Apparatus: A large, empty arena.

  • Procedure: Place the animal in the center of the arena and record its activity for 10-30 minutes using video tracking software.

  • Measurement: Quantify total distance traveled, velocity, and time spent immobile.

  • Analysis: A significant decrease in locomotor activity suggests sedative or motor-impairing effects, a common side effect of positive GABA-A modulators.

C. Pentylenetetrazole (PTZ)-Induced Seizure Model

Protocol:

  • Dosing: Pre-treat animals with 1,2-Diazepane dihydrochloride or vehicle.

  • Induction: Administer a sub-convulsive or convulsive dose of PTZ, a GABA-A receptor antagonist.

  • Observation: Record the latency to the first seizure and the severity of seizures (e.g., using the Racine scale).

  • Analysis: An anticonvulsant effect is demonstrated by a significant increase in seizure latency or a reduction in seizure severity.

Data Presentation and Interpretation

The following table summarizes the expected outcomes if the primary hypothesis is correct.

Experiment Parameter Measured Expected Outcome for a Positive GABA-A Modulator Interpretation
Radioligand Binding Ki value vs. [³H]-FlunitrazepamFinite Ki in the nM to low µM rangeCompound binds to the benzodiazepine site on the GABA-A receptor.
Cell Electrophysiology % Potentiation of GABA currentConcentration-dependent increase in current amplitudeCompound functionally enhances GABA-A receptor activity.
Brain Slice Recording IPSC Amplitude / Decay TimeIncrease in amplitude and/or prolonged decayCompound potentiates synaptic inhibition in a native brain circuit.
Elevated Plus Maze Time in Open ArmsSignificant increaseCompound has anxiolytic-like effects.
Open Field Test Total Distance TraveledSignificant decrease at higher dosesCompound may have sedative/motor-impairing effects.
PTZ Seizure Model Seizure Latency / SeverityIncreased latency and/or decreased severityCompound has anticonvulsant properties.

Secondary Hypotheses and Future Directions

Should the experimental workflow yield negative results for the primary hypothesis, alternative mechanisms must be considered. The broad bioactivity of hydrazine derivatives suggests other potential targets.[10][11] For instance, some act as vasodilators by modulating calcium signaling or other pathways.[12][13][14][15][16] A comprehensive screening against a panel of CNS receptors (e.g., dopaminergic, serotonergic, glutamatergic) and ion channels would be a logical next step to identify a novel mechanism of action.[17][18][19]

Conclusion

This guide presents a foundational hypothesis for the mechanism of action of 1,2-Diazepane dihydrochloride, centering on positive allosteric modulation of the GABA-A receptor. The proposed experimental plan is a rigorous, phased approach designed to test this hypothesis from the molecular to the behavioral level. The successful elucidation of its mechanism will be critical in determining the potential therapeutic utility of this novel compound.

References

  • Dr.Oracle. (2025, October 20). What is the mechanism of action of hydralazine? Retrieved from Dr.Oracle. [Link]

  • Wikipedia. GABA-A receptor. Retrieved February 5, 2026, from [Link]

  • MedlinePlus. (2017, June 15). Hydralazine. Retrieved from [Link]

  • Koehbach, J., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. PubMed. [Link]

  • Sieghart, W. (2025, August 10). Structure, Pharmacology, and Function of GABAA Receptor Subtypes. ResearchGate. [Link]

  • Sente, A., et al. (2026, February 4). Open-State Dynamics and Allosteric Modulation of the α1β3γ2 GABAA Receptor Stabilized by L9′T/S Substitutions. bioRxiv. [Link]

  • Pankey, E. A., et al. (1993). Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine. PubMed. [Link]

  • Zhu, S., et al. (2018). Structure of a human synaptic GABA-A receptor. PMC. [Link]

  • Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021, November 7). YouTube. [Link]

  • Mayo Clinic. Hydralazine (oral route). Retrieved February 5, 2026, from [Link]

  • Wikipedia. Hydrazine. Retrieved February 5, 2026, from [Link]

  • Knowles, H. J., et al. (2005). Novel Mechanism of Action for Hydralazine. Circulation Research. [Link]

  • Schirmann, J. P. (2015). Hydrazine and Its Derivatives. ResearchGate. [Link]

  • Pierobon, P., et al. (2004). Coordinated modulation of cellular signaling through ligand-gated ion channels in Hydra vulgaris (Cnidaria, Hydrozoa). PubMed. [Link]

  • Danneberg, P., & Weber, K. H. (1983). Chemical structure and biological activity of the diazepines. PMC. [Link]

  • Danneberg, P., & Weber, K. H. (1983). Chemical structure and biological activity of the diazepines. PubMed. [Link]

  • Tritsch, N. X., et al. (2016). Neurotransmitter Co-release: Mechanism and Physiological Role. PMC. [Link]

  • Akindele, A. T., et al. (2025, August 9). Naturally occurring benzodiazepines: Current status of research and clinical implications. ScienceDirect. [Link]

  • Khan Academy. Types of neurotransmitter receptors. Retrieved February 5, 2026, from [Link]

Sources

Methodological & Application

Application Note: Protocol for Dissolving 1,2-Diazepane Dihydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide outlines the standardized protocol for the solubilization, handling, and storage of 1,2-Diazepane Dihydrochloride .

Critical Distinction: Do not confuse this compound with Diazepam (Valium) or 1,4-Diazepane (Homopiperazine).[1][2] 1,2-Diazepane is a seven-membered heterocyclic ring containing two adjacent nitrogen atoms (a cyclic hydrazine).[1][3] The "dihydrochloride" designation indicates it is a salt form, which fundamentally dictates its solubility profile (hydrophilic) and solution pH (acidic).[1][2]

Physicochemical Profile
PropertyDataNotes
Chemical Name 1,2-Diazepane DihydrochlorideCyclic Hydrazine Salt
Formula C₅H₁₂N₂[1][3][4][5][6][7][8] · 2HCl
Molecular Weight ~173.08 g/mol Parent: ~100.16
Solubility (Water) High (>50 mM expected)Preferred Solvent
Solubility (DMSO) Low to ModerateSalts often dissolve poorly in pure DMSO
Acidity (pKa) Acidic in solutionReleases 2 equivalents of HCl upon dissolution
Stability Oxidation SensitiveHydrazines (N-N) can oxidize to azo/alkenes

Solvent Selection Strategy

The choice of solvent is dictated by the salt form (2HCl).[1][2] Unlike the free base, the dihydrochloride salt is highly polar.[2]

  • Primary Solvent: Water (PCR-grade or WFI). The salt dissociates readily in water.[1][2][3] This is the recommended vehicle for stock preparation.[2]

  • Secondary Solvent: DMSO. While often the default for small molecules, DMSO is suboptimal for inorganic salts (dihydrochlorides).[1][2] Solubility may be limited, and "salting out" can occur upon freezing.[1][2] Use DMSO only if the assay strictly requires it (e.g., to match a library vehicle).[1][2]

Decision Matrix (Graphviz)[1][2]

SolventStrategy Compound 1,2-Diazepane Dihydrochloride Target Target Concentration? Compound->Target Water Sterile Water (Preferred) Target->Water Standard (<50 mM) DMSO DMSO (Caution) Target->DMSO Library Storage Only Check Check Solubility Limit (Pilot Test) Water->Check Verify pH DMSO->Check Salt may precipitate

Figure 1: Solvent selection decision tree highlighting water as the preferred vehicle due to the ionic nature of the dihydrochloride salt.[1][3]

Detailed Protocol: Preparation of Stock Solution

Objective: Prepare a 50 mM Stock Solution in Water.

Materials Required[1][5][9][10][11][12][13][14]
  • 1,2-Diazepane Dihydrochloride powder.[1][3]

  • Sterile Water for Injection (WFI) or Nuclease-Free Water.[1][2][3]

  • 0.22 µm PES (Polyethersulfone) Syringe Filter (Low protein binding).[1][2]

  • Sterile microcentrifuge tubes (Amber tubes preferred to protect from light).[1][2]

Step-by-Step Procedure
  • Weighing: Accurately weigh 8.65 mg of 1,2-Diazepane · 2HCl into a sterile microcentrifuge tube.

    • Calculation:ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .[1]
      
  • Dissolution: Add 1.0 mL of Sterile Water.

    • Vortex vigorously for 30-60 seconds.

    • Observation: The powder should dissolve rapidly.[1][2] If particulates remain, sonicate for 2 minutes in a water bath.[2]

  • pH Check (Critical): Spot 2 µL onto pH paper.

    • Expectation: pH will be strongly acidic (~pH 1-3) due to the release of HCl.[1][2] Do not neutralize the stock solution yet. Neutralizing the concentrated stock can cause the free base to precipitate if its solubility is lower than the salt.[2]

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter into a fresh, sterile tube.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Storage: -20°C or -80°C.

    • Shelf Life: Use within 1 month. Hydrazines are sensitive to oxidation; flush tubes with Nitrogen/Argon if possible before closing.[1][2]

Protocol: Application in Cell Culture (pH Neutralization)

The Challenge: Adding the acidic stock directly to cell culture media can overwhelm the bicarbonate buffer, causing a local pH drop that kills cells (acidotoxicity) rather than compound toxicity.[1][2]

The Solution: An intermediate dilution step with high-capacity buffer.

Workflow Diagram (Graphviz)

AssayPrep cluster_0 Neutralization Step Stock 50 mM Stock (Acidic, pH ~2) Inter Intermediate Dilution (10x Working Conc.) Stock->Inter Dilute 1:10 Buffer 1M HEPES Buffer (pH 7.4) Buffer->Inter Add to neutralize (Final 20-50 mM HEPES) Media Cell Culture Media (e.g., DMEM + 10% FBS) Final Final Assay Well (1x Conc.) Media->Final Inter->Final Add 10 µL to 90 µL Media

Figure 2: Two-step dilution strategy to neutralize acidity before cell contact.

Neutralization Protocol
  • Prepare Intermediate Dilution (10x):

    • Dilute the 50 mM stock to a 10x working concentration (e.g., 500 µM) using PBS containing 25-50 mM HEPES (pH 7.4) .

    • Why? The HEPES provides extra buffering capacity to neutralize the HCl carried over from the stock.[2]

  • Final Addition:

    • Add the Intermediate Dilution to the cells (1:10 ratio).[1][2]

    • Control: Treat a "Vehicle Control" well with water/HEPES (no compound) to ensure the buffer itself is not toxic.[1][2]

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation in Stock Concentration too highDilute to 10 mM; Sonicate; Ensure water is room temp.[1][3]
Yellowing of Stock Oxidation of HydrazineDiscard. Compound has degraded (likely to azo/alkene).[1][2] Prepare fresh.
Cell Death (Immediate) AcidotoxicityCheck media color (Phenol Red).[1][2] If yellow, pH is too low.[1][2] Increase HEPES buffering.
Precipitation in Media Free Base InsolubilityThe free base (neutral form) may be less soluble than the HCl salt.[1][2] Reduce working concentration.

References

  • Compound Identity: 1,2-Diazepane (CAS: Parent 505-66-8 for 1,4-isomer reference; Specific 1,2-isomer derivatives described in literature).[1][3] Note: Specific CAS for 1,2-diazepane 2HCl is rare in commercial catalogs; protocol is derived from standard hydrazine salt handling.[1][3]

  • Salt Handling: Stahl, P. H., & Wermuth, C. G.[1][2] (Eds.).[1][2][9][10][11][12] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] Link[1][2]

  • pH Control in Culture: Michl, J., et al. (2019).[1][2] "Evidence-based guidelines for controlling pH in mammalian live-cell culture systems." Communications Biology, 2, 144.[2] Link

  • Hydrazine Stability: Ragnarsson, U. (2001).[1][2] "Synthetic methodology for the preparation of N-protected hydrazines." Chemical Society Reviews, 30(4), 205-213.[1][2] Link

Sources

The Ascendant Scaffold: 1,2-Diazepane Dihydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Familiar Ring Systems

In the ever-evolving landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with improved pharmacological profiles is paramount. While saturated six-membered heterocycles, such as piperidine and piperazine, are ubiquitous in approved drugs, their very prevalence can lead to crowded intellectual property space and overlapping off-target effects. Consequently, the exploration of less-charted territories in chemical space is not merely an academic exercise but a strategic imperative in drug discovery. Seven-membered rings, and in particular the saturated 1,2-diazepane system, represent a compelling and underexplored scaffold.[1]

This guide provides a comprehensive overview of 1,2-diazepane dihydrochloride as a versatile building block in medicinal chemistry. We will delve into its synthesis, functionalization, and potential applications, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. The inherent conformational flexibility of the seven-membered ring, combined with the unique electronic properties of the hydrazine moiety, positions the 1,2-diazepane scaffold as a promising starting point for the design of novel therapeutics targeting a range of biological targets, particularly within the central nervous system (CNS).

Part 1: Synthesis of the 1,2-Diazepane Scaffold

The parent 1,2-diazepane is not as readily commercially available as its smaller ring counterparts. Its synthesis, therefore, is a crucial first step for any medicinal chemistry campaign. While several routes to substituted 1,2-diazepine (unsaturated) systems exist, a robust synthesis of the saturated 1,2-diazepane core often involves a cyclization strategy followed by reduction, or a direct cyclization of a suitable acyclic precursor. Here, we present a plausible and literature-informed two-step approach commencing with the synthesis of a partially unsaturated 1,2-diazepine derivative, followed by catalytic hydrogenation.

Protocol 1: Synthesis of Tetrahydro-1,2-diazepine Precursor

One established method for the formation of a seven-membered ring containing a nitrogen-nitrogen bond involves the reaction of a 1,5-dicarbonyl compound with hydrazine. For this protocol, we will adapt a general procedure for the synthesis of a tetrahydro-1,2-diazepine derivative.

Reaction Scheme:

Synthesis_of_Tetrahydro_1_2_diazepine reactant1 1,5-Diketone plus + reactant1->plus reactant2 Hydrazine Hydrate product Tetrahydro-1,2-diazepine reactant2->product Reflux, Ethanol plus->reactant2

A plausible synthesis of a tetrahydro-1,2-diazepine.

Materials:

  • 1,5-Diketone (e.g., 1,5-diphenyl-1,5-pentanedione)

  • Hydrazine hydrate

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating mantle

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,5-diketone (1.0 eq) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired tetrahydro-1,2-diazepine derivative.

Causality Behind Experimental Choices: The use of a catalytic amount of acid protonates one of the carbonyl groups, activating it for nucleophilic attack by hydrazine. The subsequent intramolecular cyclization and dehydration drive the reaction to completion. Ethanol is a suitable solvent that dissolves the reactants and allows for heating to reflux.

Protocol 2: Catalytic Hydrogenation to 1,2-Diazepane

The saturation of the remaining double bond in the tetrahydro-1,2-diazepine ring can be achieved through catalytic hydrogenation. This method is widely used for the reduction of double bonds in heterocyclic systems.[2]

Reaction Scheme:

Hydrogenation_to_1_2_Diazepane reactant1 Tetrahydro-1,2-diazepine plus + reactant1->plus reactant2 H2 (g) product 1,2-Diazepane reactant2->product Pd/C, Methanol plus->reactant2

Catalytic hydrogenation to the saturated 1,2-diazepane.

Materials:

  • Tetrahydro-1,2-diazepine derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite®

  • Standard glassware for hydrogenation

Step-by-Step Methodology:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve the tetrahydro-1,2-diazepine derivative (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere if possible.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen gas. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude 1,2-diazepane.

Protocol 3: Formation of 1,2-Diazepane Dihydrochloride

For ease of handling, purification, and to improve aqueous solubility, the free base of 1,2-diazepane is often converted to its dihydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1,2-diazepane in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (commercially available or prepared by bubbling HCl gas through the solvent) to the stirred solution of the 1,2-diazepane until precipitation is complete.

  • Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 1,2-diazepane dihydrochloride as a crystalline solid.

Part 2: 1,2-Diazepane as a Scaffold in Medicinal Chemistry

The 1,2-diazepane scaffold offers several attractive features for medicinal chemists:

  • Three-Dimensional Diversity: The seven-membered ring can adopt multiple low-energy conformations, allowing for the presentation of substituents in diverse spatial orientations.[3]

  • Novel Chemical Space: As a less explored scaffold, it provides an opportunity to develop compounds with novel intellectual property.

  • Modulation of Physicochemical Properties: The two nitrogen atoms provide handles for tuning polarity, basicity, and hydrogen bonding capacity.

A particularly promising area for the application of 1,2-diazepane derivatives is in CNS drug discovery. The structural similarity to other diazepines and related heterocycles that exhibit CNS activity, such as benzodiazepines, suggests that 1,2-diazepane-based compounds could interact with targets like the GABA-A receptor.[4]

Application Note: 1,2-Diazepane Derivatives as Potential GABA-A Receptor Modulators

The GABA-A receptor is a ligand-gated ion channel and a key target for anxiolytics, sedatives, and anticonvulsants.[5] Benzodiazepines, for example, act as positive allosteric modulators of this receptor. The 1,2-diazepane scaffold can be envisioned as a constrained analog of GABA or as a novel heterocyclic system capable of interacting with the benzodiazepine binding site or other allosteric sites on the GABA-A receptor.

Workflow for Investigating 1,2-Diazepane Derivatives as GABA-A Modulators:

GABA_A_Modulator_Workflow A Synthesis of 1,2-Diazepane Scaffold B N-Functionalization (Library Synthesis) A->B C In Vitro Screening (e.g., Radioligand Binding Assay) B->C D Electrophysiological Studies (e.g., Patch Clamp) C->D E In Vivo Behavioral Models (e.g., Elevated Plus Maze) D->E F Lead Optimization E->F

Workflow for the discovery of 1,2-diazepane-based GABA-A modulators.

Protocol 4: N-Acylation of the 1,2-Diazepane Scaffold

Acylation of one or both nitrogen atoms is a common strategy to introduce diverse functional groups and modulate the electronic and steric properties of the scaffold.

Materials:

  • 1,2-Diazepane dihydrochloride

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HBTU, HATU) if starting from a carboxylic acid

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

  • Standard glassware for organic synthesis

Step-by-Step Methodology (using an acyl chloride):

  • Free-Basing (if starting from dihydrochloride): Suspend the 1,2-diazepane dihydrochloride in dichloromethane and add an excess of a suitable base (e.g., triethylamine, 3-4 eq). Stir for 30 minutes.

  • Acylation: Cool the mixture to 0 °C and add the acyl chloride (1.1 eq for mono-acylation, 2.2 eq for di-acylation) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 5: N-Alkylation and N-Arylation of the 1,2-Diazepane Scaffold

N-alkylation and N-arylation introduce substituents that can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

N-Alkylation (Reductive Amination):

  • Reaction Setup: To a solution of the 1,2-diazepane (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add the desired aldehyde or ketone (1.1 eq for mono-alkylation).

  • Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in portions.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.

N-Arylation (Buchwald-Hartwig Amination):

  • Reaction Setup: In a reaction vial, combine the 1,2-diazepane (1.2 eq), aryl halide (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs2CO3, K3PO4) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours under an inert atmosphere.

  • Work-up and Purification: After cooling, filter the reaction mixture, concentrate the solvent, and purify the residue by column chromatography.

Part 3: Data Presentation and Future Perspectives

The exploration of the 1,2-diazepane scaffold is still in its early stages. The following table provides a hypothetical summary of data that could be generated in a medicinal chemistry campaign targeting the GABA-A receptor.

Compound IDR1 SubstituentR2 SubstituentGABA-A Binding Affinity (Ki, nM)Anxiolytic Activity (EPM, % Time in Open Arms)
DZP-001 HH>10,000Not Active
DZP-002 -C(O)PhH85025%
DZP-003 -C(O)Ph-C(O)Ph>10,000Not Active
DZP-004 -CH2PhH45045%
DZP-005 4-FluorophenylH20055%

The future of the 1,2-diazepane scaffold in medicinal chemistry is promising. Its unique structural and electronic features warrant further investigation across a range of biological targets. The development of stereoselective syntheses of substituted 1,2-diazepanes will be a critical next step in unlocking the full potential of this intriguing heterocyclic system. As our understanding of the conformational preferences and structure-activity relationships of 1,2-diazepane derivatives grows, so too will their application in the design of the next generation of therapeutics.

References

  • Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116556. [Link]

  • Ouvry, G. (2022). Recent applications of seven-membered rings in drug design. Bioorganic & Medicinal Chemistry, 57, 116650. [Link]

  • Spadoni, G., Bedini, A., & Diamantini, G. (2015). 1,4-Benzodiazepine Scaffold in Medicinal Chemistry: A Versatile and Privileged Structure. Current Medicinal Chemistry, 22(20), 2397-2441.
  • Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner Journal, 13(2), 214–223.
  • Synthesis and characterization of new 1,2-diazepine derivative. (2012). Der Pharma Chemica, 4(6), 2198-2201. [Link]

  • 1,2-Diazepines | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2022). Molecules, 27(14), 4583. [Link]

  • Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 136(Pt A), 10–22. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2017). Molecules, 22(11), 1845. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). International Journal of Molecular Sciences, 13(12), 16634–16644. [Link]

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[6][7]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. (2021). Pharmaceuticals, 14(10), 1025. [Link]

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (2021). IUCrData, 6(11), x211205. [Link]

  • B(C6F5)3-catalyzed metal-free hydrogenation of 3,6-diarylpyridazines. (2016). Dalton Transactions, 45(2), 470–473. [Link]

  • Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. (2008). The Journal of Organic Chemistry, 73(18), 7349–7352. [Link]

  • Seven-Membered Rings. (2011). In Comprehensive Organic Synthesis II (Second Edition, Vol. 5, pp. 665–713). Elsevier. [Link]

  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. (2018). Arabian Journal of Chemistry, 11(8), 1254-1266. [Link]

  • Classics in Chemical Neuroscience: Diazepam (Valium). (2014). ACS Chemical Neuroscience, 5(4), 253–259. [Link]

  • One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. (2011). Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). International Journal of Molecular Sciences, 13(12), 16634-16644. [Link]

  • A little about Pyrazolo[3,4-d][6][8]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. (2022). ChemRxiv. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). Pharmaceuticals, 14(7), 679. [Link]

  • Open-State Dynamics and Allosteric Modulation of the α1β3γ2 GABAA Receptor Stabilized by L9′T/S Substitutions. (2022). bioRxiv. [Link]

Sources

Application Notes & Protocols: Derivatization of 1,2-Diazepane Dihydrochloride for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2-diazepane scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry. Its inherent conformational flexibility and the presence of two modifiable nitrogen centers make it an attractive template for the design of novel therapeutics. Structure-activity relationship (SAR) studies are fundamental to optimizing the pharmacological profile of lead compounds containing this core. This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of 1,2-diazepane dihydrochloride, a common and stable starting material. We will explore the critical considerations for handling the salt form, strategies for achieving regioselective functionalization, and robust protocols for common derivatization reactions including N-acylation, N-sulfonylation, and N-alkylation.

Introduction: The 1,2-Diazepane Scaffold in Drug Discovery

Seven-membered rings like diazepanes are crucial components in a variety of pharmacologically active agents, most notably in the benzodiazepine class of drugs that target the central nervous system (CNS).[1][2] These compounds act as positive allosteric modulators of the GABA-A receptor.[2] The 1,2-diazepane core, with its adjacent nitrogen atoms, offers a unique geometric and electronic profile compared to the more common 1,4- or 1,5-diazepane isomers.[3]

The goal of a Structure-Activity Relationship (SAR) study is to systematically modify a molecule's structure and observe the corresponding changes in its biological activity.[1] For the 1,2-diazepane scaffold, derivatization of the N1 and N2 positions allows for the exploration of how changes in steric bulk, electronics, and lipophilicity impact target binding, selectivity, and pharmacokinetic properties.[1][4] This systematic approach is a cornerstone of modern drug development, guiding the iterative process of lead optimization.

Core Principles & Strategic Considerations

Handling the Dihydrochloride Salt

1,2-Diazepane is typically supplied as a dihydrochloride salt for enhanced stability and ease of handling.[5] Amine salts are generally crystalline solids with improved water solubility compared to their free-base counterparts.[5] However, the protonated nitrogen atoms in the salt are not nucleophilic and will not react with electrophiles.

Causality: The core experimental challenge is the in situ generation of the neutral, nucleophilic free diamine. This is achieved by adding a suitable base to neutralize the two equivalents of hydrochloric acid.

  • Choice of Base: A non-nucleophilic organic base is required.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are the most common choices. They are sufficiently basic to deprotonate the ammonium salts and act as acid scavengers for the HCl or other acidic byproducts generated during the subsequent reaction (e.g., in acylation with an acyl chloride). A slight excess (typically 2.2 to 3.0 equivalents) is used to ensure complete neutralization and to scavenge any newly formed acid.

    • Pyridine: Can also be used, but it is less basic and can sometimes act as a nucleophilic catalyst, which may or may not be desirable depending on the specific reaction.

The Challenge of Regioselectivity

With two chemically similar secondary amine groups, the 1,2-diazepane ring presents a regioselectivity challenge. Reaction with one equivalent of an electrophile can lead to a mixture of N1-substituted, N2-substituted, and N1,N2-disubstituted products.

Strategies for Control:

  • Stoichiometry: Carefully controlling the stoichiometry by using approximately one equivalent of the derivatizing agent can favor mono-substitution. However, this rarely gives perfect selectivity and often requires chromatographic separation of isomers.

  • Protecting Groups: A more robust strategy involves a protection-derivatization-deprotection sequence. For example, one nitrogen can be selectively protected with a sterically demanding group (e.g., Boc anhydride), followed by derivatization of the remaining free amine, and subsequent removal of the protecting group.

  • Steric Hindrance: The inherent conformation of the diazepane ring or the nature of the electrophile can sometimes favor reaction at one nitrogen over the other, although this is often unpredictable without specific experimental data.

Experimental Workflows & Key Derivatization Reactions

The general workflow for derivatizing 1,2-diazepane dihydrochloride involves three key stages: liberation of the free base, reaction with an electrophile, and finally, purification and characterization of the product.

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Derivatization (Parallel Reactions) cluster_2 Stage 3: Outcome Start 1,2-Diazepane·2HCl in Aprotic Solvent (DCM/THF) Base Add Base (e.g., TEA, DIPEA) >2.2 equivalents Start->Base Stir Stir at 0 °C to RT (Formation of Free Diamine) Base->Stir Acyl N-Acylation (Acyl Chloride or Carboxylic Acid + Coupling Agent) Stir->Acyl Path A Sulfonyl N-Sulfonylation (Sulfonyl Chloride) Stir->Sulfonyl Path B Alkyl N-Alkylation (Alkyl Halide) Stir->Alkyl Path C Purify Work-up & Purification (Extraction, Chromatography) Acyl->Purify Sulfonyl->Purify Alkyl->Purify Analyze Characterization (NMR, LC-MS, HRMS) Purify->Analyze Library Library of N-Substituted Derivatives Analyze->Library caption General workflow for derivatization.

Caption: General workflow for derivatization.

N-Acylation: Introducing Amide Functionality

N-acylation is a robust and widely used reaction to introduce amide groups, which can act as hydrogen bond donors and acceptors, significantly influencing biological activity.

Method A: Using Acyl Chlorides This is a highly reliable method for forming amides from amines.

  • Mechanism: The nucleophilic amine attacks the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The base (TEA/DIPEA) is crucial for neutralizing the HCl byproduct.

  • Causality: Acyl chlorides are very reactive, so the reaction is typically fast and can be performed at low temperatures (0 °C to room temperature) to minimize side reactions.

Method B: Using Carboxylic Acids and Coupling Reagents This method is ideal when the corresponding acyl chloride is unstable or not commercially available.

  • Mechanism: Coupling reagents like HATU or HBTU activate the carboxylic acid, forming a highly reactive intermediate (e.g., an active ester) which is then readily attacked by the amine.

  • Causality: This approach avoids the generation of HCl and is often milder, showing broad functional group tolerance.

N-Sulfonylation: Introducing Sulfonamide Groups

Sulfonamides are key functional groups in many marketed drugs (e.g., sulfa drugs, diuretics). They are metabolically stable and can significantly alter the physicochemical properties of a molecule.

  • Mechanism: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.

  • Causality: Similar to acylation, an acid scavenger (TEA/DIPEA) is required to neutralize the HCl byproduct. These reactions are generally efficient and high-yielding.

N-Alkylation: Introducing Alkyl Chains

N-alkylation introduces alkyl groups that can modulate lipophilicity, steric profile, and basicity.

  • Mechanism: This is a classic nucleophilic substitution (SN2) reaction where the amine attacks the alkyl halide, displacing the halide ion.[6]

  • Causality: The reaction is prone to over-alkylation, leading to di-substituted and even quaternary ammonium salt products. To favor mono-alkylation, it is often necessary to use a large excess of the diamine or employ a protection strategy. Phase-transfer catalysis can also be employed for N-alkylation reactions of similar heterocyclic systems.[7]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Mono-Acylation with an Acyl Chloride
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,2-diazepane dihydrochloride (1.0 eq).

  • Solvent: Suspend the salt in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.5 eq) dropwise. Stir for 20-30 minutes. A clear solution or a fine slurry of triethylammonium chloride should form.

  • Acylation: Dissolve the acyl chloride of interest (e.g., benzoyl chloride) (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Mono-Sulfonylation

This protocol is nearly identical to Protocol 1, substituting the acyl chloride with a sulfonyl chloride.

  • Setup, Solvent, and Base Addition: Follow steps 1-3 from Protocol 1.

  • Sulfonylation: Dissolve the sulfonyl chloride of interest (e.g., tosyl chloride) (1.05 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction, Work-up, Purification, and Characterization: Follow steps 5-8 from Protocol 1.

Reagent ClassExampleEquivalents (vs. Diazepane)Typical Conditions
Acyl Chloride Benzoyl Chloride1.05DCM, TEA (2.5 eq), 0 °C to RT
Sulfonyl Chloride p-Toluenesulfonyl Chloride1.05DCM, TEA (2.5 eq), 0 °C to RT
Alkyl Halide Benzyl Bromide1.05Acetonitrile, K₂CO₃ (3.0 eq), 60 °C
Carboxylic Acid Phenylacetic Acid1.0DCM, HATU (1.1 eq), DIPEA (3.0 eq), RT

Table 1: Representative Reaction Conditions for Derivatization.

The Structure-Activity Relationship (SAR) Cycle

The synthesized derivatives form the foundation of the SAR study. Each compound is submitted for biological evaluation to determine its activity against the target of interest (e.g., receptor binding affinity, enzyme inhibition IC₅₀). The results are then analyzed to build a model of the SAR.

SAR_Cycle Design Design Analogs (Hypothesis Generation) Synthesis Chemical Synthesis (Protocols 1-2) Design->Synthesis Synthesize New Compounds Testing Biological Screening (In Vitro / In Vivo Assays) Synthesis->Testing Submit for Evaluation Analysis Data Analysis (Identify SAR Trends) Testing->Analysis Generate Activity Data Analysis->Design Refine Hypothesis caption The iterative cycle of a SAR study.

Caption: The iterative cycle of a SAR study.

Interpreting the Data:

  • N-Acyl Derivatives: How does the steric bulk of the R group in R-CO-N affect activity? Does an electron-donating group on an aromatic ring increase potency compared to an electron-withdrawing group?

  • N-Sulfonyl Derivatives: Does the sulfonamide provide a critical hydrogen bond interaction? How does its acidic N-H proton influence properties?

  • N-Alkyl Derivatives: How does increasing the lipophilicity with longer alkyl chains impact cell permeability and activity?

By answering these questions, researchers can refine their hypotheses and design the next generation of compounds with improved therapeutic potential.[1]

Conclusion

The derivatization of 1,2-diazepane dihydrochloride is a tractable yet nuanced process that is central to exploring its potential in drug discovery. The key to success lies in the careful neutralization of the starting salt and the strategic management of regioselectivity. The protocols outlined in this guide for N-acylation, N-sulfonylation, and N-alkylation provide a robust foundation for generating diverse chemical libraries. When integrated into the iterative SAR cycle, these synthetic methods empower researchers to unlock the full therapeutic potential of the 1,2-diazepane scaffold.

References

  • ResearchGate. (n.d.). 1,2-Diazepines | Request PDF. Retrieved February 5, 2026, from [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2024). MDPI. Retrieved February 5, 2026, from [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Frontiers. Retrieved February 5, 2026, from [Link]

  • Synthesis of new N-substituted benzodiazepine derivatives with potential anxiolytic activity. (n.d.). Retrieved February 5, 2026, from [Link]

  • (PDF) Synthesis Of Some Novel C3 Substituted New Diazo-[8][9]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. (2010). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Synthesis and Reactions of Amines and Amides. (n.d.). OrgoSolver. Retrieved February 5, 2026, from [Link]

  • Synthetic methods for 1,3-diamines | Request PDF. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[8][10]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. (2021). PubMed Central. Retrieved February 5, 2026, from [Link]

  • Structure-activity relationship (SAR) of diazepam. (2023). Medicinal Chemistry Lectures Notes. Retrieved February 5, 2026, from [Link]

  • Oxidative β-C–H sulfonylation of cyclic amines. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

  • Synthesis of amine hydrochloride salts | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2019). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Amine acid salt compounds and process for the production thereof. (n.d.). Google Patents.
  • Synthesis of unique 1,2-diazepine-fused b-lactams via Staudinger-type [2+2] cyclization. (2024). ChemRxiv. Retrieved February 5, 2026, from [Link]

  • Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513. (n.d.). Retrieved February 5, 2026, from [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). Retrieved February 5, 2026, from [Link]

  • The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. Retrieved February 5, 2026, from [Link]

  • Classics in Chemical Neuroscience: Diazepam (Valium). (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

  • Clobazam: Chemical aspects of the 1,4 and 1,5-benzodiazepines. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

  • Structure-Activity Relationships at the Benzodiazepine Receptor. (n.d.). Springer Nature Experiments. Retrieved February 5, 2026, from [Link]

  • 24.6: Synthesis of Amines. (2021). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Preparation of diazepam. (n.d.). Google Patents.
  • Organic Letters Ahead of Print. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]

  • (PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). ResearchGate. Retrieved February 5, 2026, from [Link]

  • alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer calalysis conditions. (2023). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Functional Groups In Organic Chemistry. (2010). Retrieved February 5, 2026, from [Link]

  • Theoretical investigation on the chiral diamine-catalyzed epoxidation of cyclic enones: mechanism and effects of cocatalyst. (2012). PubMed. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 1,2-Diazepane Dihydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,2-diazepane dihydrochloride. As Senior Application Scientists with extensive experience in heterocyclic chemistry, we have designed this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, leading to improved yields and purity. This guide is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: My reaction to form 1,2-diazepane from 1,5-dihalopentane and hydrazine is very slow and gives a low yield. What are the likely causes?

A1: Slow reaction rates and low yields are common challenges in this bimolecular cyclization. The primary reasons often include:

  • Inadequate reaction conditions: The temperature may be too low, or the solvent may not be optimal for the reaction.

  • Poor quality of starting materials: The 1,5-dihalopentane may contain impurities, or the hydrazine may have degraded.

  • Incorrect stoichiometry: An improper ratio of reactants can lead to the formation of side products.

  • Insufficient mixing: In heterogeneous reactions, poor stirring can limit the interaction between reactants.

Q2: I am observing the formation of a significant amount of a white, insoluble polymer in my reaction. What is this, and how can I prevent it?

A2: The formation of a polymer is a classic side reaction in this synthesis. This is due to the intermolecular reaction of the 1,5-dihalopentane with hydrazine, leading to long-chain polymers instead of the desired intramolecular cyclization. High concentrations of reactants favor this intermolecular pathway. To minimize polymer formation, a high-dilution technique is recommended.

Q3: During the work-up, I have difficulty extracting the 1,2-diazepane free base into an organic solvent. Why is this happening?

A3: 1,2-Diazepane is a small, polar molecule with two basic nitrogen atoms. This makes it quite soluble in water, especially if the aqueous phase is neutral or acidic. To improve extraction efficiency, it is crucial to make the aqueous layer strongly basic (pH > 12) to ensure the diazepane is in its free base form, which is less water-soluble. Using a more polar organic solvent or performing multiple extractions can also help.

Q4: The final 1,2-diazepane dihydrochloride product is oily and difficult to crystallize. What can I do to obtain a solid product?

A4: The presence of impurities or residual solvent can prevent the crystallization of the dihydrochloride salt. Ensure the 1,2-diazepane free base is as pure as possible before the salt formation step. The choice of solvent for the salt formation is also critical. A solvent system in which the dihydrochloride salt is sparingly soluble is ideal. Trituration of the oily product with a non-polar solvent can sometimes induce crystallization.

Troubleshooting Guide

Section 1: Reaction Setup and Execution

Issue 1.1: Low Conversion of Starting Materials

  • Potential Cause: The reaction temperature may be too low, or the reaction time is insufficient. The choice of leaving group on the pentane chain (I > Br > Cl) also significantly affects the reaction rate.

  • Troubleshooting Protocol:

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or GC-MS. Be cautious, as higher temperatures can also promote side reactions.

    • Prolong Reaction Time: Extend the reaction time and monitor for the disappearance of the starting materials.

    • Optimize Solvent: A polar, high-boiling solvent like ethanol, n-butanol, or acetonitrile is often suitable.

    • Use a More Reactive Substrate: If using 1,5-dichloropentane, consider switching to 1,5-dibromopentane or 1,5-diiodopentane for a faster reaction.

Issue 1.2: Formation of Side Products (e.g., N-aminopiperidine)

  • Potential Cause: While a 7-membered ring is the target, the formation of a thermodynamically stable 6-membered ring (N-aminopiperidine) can occur as a significant side reaction.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a slight excess of hydrazine to favor the formation of the desired product.

    • Optimize Temperature: Lowering the reaction temperature may favor the desired kinetic product over the thermodynamic 6-membered ring.

    • Choice of Base: If a base is used to scavenge the HX produced, a bulky, non-nucleophilic base can sometimes influence the cyclization pathway.

ParameterRecommended RangeRationale
Temperature 80-120 °CBalances reaction rate and side product formation.
Solvent Ethanol, n-ButanolPolar protic solvents can facilitate the reaction.
Concentration 0.01 - 0.1 MHigh dilution minimizes intermolecular polymerization.
Hydrazine 1.1 - 1.5 equivalentsA slight excess can improve yield.

Diagram 1: Synthetic Pathway and Common Side Reactions

reagents 1,5-Dihalopentane + Hydrazine product 1,2-Diazepane reagents->product Intramolecular Cyclization (Desired) side_product_1 Polymer reagents->side_product_1 Intermolecular Reaction side_product_2 N-Aminopiperidine reagents->side_product_2 6-membered Ring Formation start Low Yield of 1,2-Diazepane Dihydrochloride check_reaction Analyze Reaction Mixture (TLC, GC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Major Side Products? incomplete_reaction->side_products No optimize_conditions Increase Temperature/Time Change Solvent incomplete_reaction->optimize_conditions Yes high_dilution Use High Dilution Conditions side_products->high_dilution Polymer check_workup Review Work-up Procedure side_products->check_workup Other optimize_conditions->check_reaction high_dilution->check_reaction extraction_issue Low Extraction Efficiency? check_workup->extraction_issue adjust_ph Increase pH of Aqueous Phase Use Different Solvent extraction_issue->adjust_ph Yes check_purification Review Purification and Salt Formation extraction_issue->check_purification No adjust_ph->check_purification crystallization_issue Oily Product? check_purification->crystallization_issue purify_and_resalt Purify Free Base Optimize Salting Solvent crystallization_issue->purify_and_resalt Yes end Improved Yield crystallization_issue->end No purify_and_resalt->end

Caption: A decision-making flowchart for troubleshooting low yields.

References

While direct literature on the synthesis of the parent 1,2-diazepane is sparse, the principles discussed are based on well-established reactions in heterocyclic chemistry. For further reading on analogous transformations, please refer to the following:

  • Synthesis of Saturated Heterocycles: Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Reductive Amination in Amine Synthesis: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • High-Dilution Principle: Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. In Topics in Current Chemistry (pp. 1-86). Springer, Berlin, Heidelberg. [Link]

  • Purification of Amine Salts: Armarego, W. L., & Chai, C. L. (2012). Purification of laboratory chemicals. Butterworth-Heinemann. [Link]

Technical Support Center: Optimizing Reaction Conditions for 1,2-Diazepane Dihydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1,2-diazepane dihydrochloride analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 1,2-diazepane analogs, providing foundational knowledge for successful experimentation.

Q1: What are the primary synthetic strategies for constructing the 1,2-diazepane ring system?

A1: The synthesis of the 1,2-diazepane core can be approached through several methodologies, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials. Two prevalent strategies include:

  • Cyclocondensation Reactions: This is a widely employed method that typically involves the reaction of a 1,5-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine. The initial condensation forms a dihydropyridazine intermediate, which can then be reduced to the saturated 1,2-diazepane ring.

  • Ring-Closing Metathesis (RCM): For more complex analogs, RCM offers a powerful approach. This involves the use of a ruthenium-based catalyst to cyclize a linear precursor containing two terminal alkenes.[1]

Q2: How do I choose the appropriate starting materials for my target 1,2-diazepane analog?

A2: The selection of starting materials is critical and directly influences the final structure of your analog.

  • For cyclocondensation routes , the substitution pattern on the 1,5-dicarbonyl precursor will be mirrored in the final diazepane ring. For instance, using a substituted glutaraldehyde or a derivative will result in a correspondingly substituted 1,2-diazepane.

  • When employing hydrazine derivatives , the choice of a substituted hydrazine (e.g., methylhydrazine) will lead to N-substituted 1,2-diazepanes.[2]

  • For RCM , the linear precursor must be carefully designed to incorporate the desired functionalities that will be present in the final cyclic product.

Q3: What are the key reaction parameters to consider when optimizing the synthesis of 1,2-diazepane analogs?

A3: Optimization is a multi-faceted process requiring careful consideration of several parameters. Key factors to investigate include:

  • Catalyst Selection and Loading: For reactions requiring a catalyst, such as those employing N-heterocyclic carbenes (NHCs) or heteropolyacids, the choice of catalyst and its concentration can significantly impact reaction efficiency and stereoselectivity.[1][3]

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and intermediates. Common solvents for these types of syntheses include ethanol, acetonitrile, and toluene.[4][5][6]

  • Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can accelerate the reaction but may also lead to the formation of side products.[3][4] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7]

  • Stoichiometry of Reactants: The molar ratio of the reactants, particularly the hydrazine derivative to the dicarbonyl compound, should be carefully controlled to maximize the yield of the desired product and minimize the formation of oligomeric or polymeric byproducts.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 1,2-diazepane dihydrochloride analogs.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

Cause Troubleshooting Steps
Suboptimal Reaction Temperature Systematically screen a range of temperatures. For many cyclocondensation reactions, refluxing in a suitable solvent is effective.[3] However, some reactions may require lower temperatures to prevent side reactions.[2]
Incorrect Solvent Experiment with solvents of varying polarities. Ensure the chosen solvent can dissolve the reactants to a reasonable extent. For moisture-sensitive reactions, use anhydrous solvents.[7]
Catalyst Inactivity or Incompatibility If using a catalyst, ensure it is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Screen different catalysts if the initial choice is ineffective.[1][3]
Poor Quality Starting Materials Verify the purity of your starting materials using techniques like NMR or melting point analysis. Impurities can inhibit the reaction or lead to unwanted side products.[7]
Inefficient Mixing For heterogeneous reactions, ensure adequate stirring to facilitate contact between reactants.[7]
Problem 2: Formation of Multiple Products/Impurities

Possible Causes & Solutions:

Cause Troubleshooting Steps
Side Reactions Lowering the reaction temperature can often reduce the rate of side reactions. Also, consider adjusting the stoichiometry of the reactants.
Product Decomposition The desired 1,2-diazepane analog may be unstable under the reaction or workup conditions. Monitor the reaction over time by TLC or LC-MS to check for product degradation.[7] If decomposition is observed, consider a milder workup procedure or purification method.
Presence of Air or Moisture For sensitive reactions, ensure the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent oxidation or hydrolysis of reactants and products.[7]
Incomplete Reaction If starting material is still present, consider increasing the reaction time or temperature. However, be mindful of potential product degradation at higher temperatures.
Problem 3: Difficulty in Isolating and Purifying the Dihydrochloride Salt

Possible Causes & Solutions:

Cause Troubleshooting Steps
Incomplete Salt Formation Ensure a sufficient excess of hydrochloric acid (typically as a solution in a suitable solvent like diethyl ether or isopropanol) is added to the freebase to ensure complete protonation of both nitrogen atoms.
Product is an Oil or Gummy Solid This is a common issue with hydrochloride salts. Try triturating the product with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization. Sonication can also be beneficial. If crystallization fails, purification of the freebase by column chromatography followed by salt formation may be necessary.
Hygroscopic Product Dihydrochloride salts can be hygroscopic. Handle the final product in a dry environment (e.g., a glovebox or under a stream of dry nitrogen) and store it in a desiccator.
Co-precipitation of Impurities If the crude product is impure, direct precipitation as the dihydrochloride salt may trap impurities. Purify the freebase form of the 1,2-diazepane analog first using column chromatography, then proceed with the salt formation.

III. Experimental Protocols & Data

This section provides a generalized experimental workflow and a table summarizing key reaction parameters for the synthesis of 1,2-diazepane analogs.

General Experimental Workflow for Cyclocondensation

Experimental Workflow A Reactant Preparation B Reaction Setup (Inert Atmosphere if required) A->B C Addition of Reagents B->C D Reaction Monitoring (TLC/LC-MS) C->D E Workup (Quenching, Extraction) D->E Reaction Complete F Purification of Freebase (Column Chromatography) E->F G Dihydrochloride Salt Formation F->G H Isolation & Drying G->H I Characterization (NMR, IR, MS) H->I Troubleshooting Logic Start Low/No Product Yield Q1 Check Reaction Temperature Start->Q1 A1_1 Optimize Temperature Range Q1->A1_1 Suboptimal Q2 Evaluate Solvent Q1->Q2 Optimal Success Improved Yield A1_1->Success A2_1 Screen Different Solvents (Varying Polarity) Q2->A2_1 Incorrect Q3 Assess Catalyst Q2->Q3 Correct A2_1->Success A3_1 Verify Catalyst Activity Screen Alternatives Q3->A3_1 Inactive Q4 Verify Starting Material Purity Q3->Q4 Active A3_1->Success A4_1 Purify Starting Materials Q4->A4_1 Impure Q4->Success Pure A4_1->Success

Sources

Validation & Comparative

"comparative analysis of 1,2-Diazepane dihydrochloride and its analogs"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 1,2-Diazepane Dihydrochloride , a specialized saturated heterocyclic building block, contrasting it with its structural analogs like 1,4-Diazepane (Homopiperazine) and Hexahydropyridazine .

Executive Summary: The Saturated Hydrazine Scaffold

1,2-Diazepane Dihydrochloride (


) is the salt form of the saturated seven-membered ring containing two adjacent nitrogen atoms. Unlike its ubiquitous isomer 1,4-diazepane  (found in numerous GPCR ligands) or the unsaturated 1,4-benzodiazepines  (anxiolytics), the 1,2-diazepane scaffold represents a "constrained hydrazine."

Its value in drug discovery lies in its unique electronic profile and conformational distinctiveness.[1] The adjacent nitrogen atoms (N-N bond) introduce specific electronic repulsion (the


-effect) and preferred torsion angles that differ fundamentally from the 1,4-isomers, making it a critical tool for designing peptidomimetics and novel enzyme inhibitors.

Chemical & Physical Performance Profile

The following analysis compares 1,2-Diazepane against its primary analogs: 1,4-Diazepane (positional isomer) and Hexahydropyridazine (ring-contraction analog).

Table 1: Physicochemical Comparison of Diazacycloalkanes
Feature1,2-Diazepane 1,4-Diazepane (Homopiperazine)Hexahydropyridazine
Ring Size 7-Membered7-Membered6-Membered
Heteroatom Arrangement 1,2 (Hydrazine linkage)1,4 (Diamine linkage)1,2 (Hydrazine linkage)
Basicity (pKa) Lower (~7.5 - 8.5)*Higher (~9.8 - 10.[1][2]8)Moderate (~8.[1][3]5)
Redox Activity Reducing agent (Hydrazine moiety)Stable amineReducing agent
Conformational Flexibility High (Twist-Chair/Boat)High (Twist-Chair)Moderate (Chair)
Key Application Peptidomimetics, constrained linkersGPCR ligands, Kinase inhibitorsProline mimetics

*Note: The adjacent lone pairs in 1,2-diazepane create electrostatic repulsion, lowering the pKa of the first protonation relative to the 1,4-diamine isomer.

Mechanistic Insight: The Hydrazine Effect

The defining feature of 1,2-diazepane is the N-N bond . In medicinal chemistry, this moiety serves two unique functions:

  • Electronic: The adjacent nitrogens can participate in "bidentate" hydrogen bonding or metal chelation differently than 1,4-diamines.[1]

  • Structural: The N-N bond prefers a gauche conformation (~90° torsion angle) to minimize lone-pair repulsion.[1] This forces the 7-membered ring into specific twist-boat conformations that are inaccessible to 1,4-diazepane, allowing it to probe different chemical space in enzyme active sites.[1]

Synthetic Methodologies

Synthesis of the saturated 1,2-diazepane ring is more challenging than the 1,4-isomer due to the entropy cost of closing a 7-membered ring and the competing polymerization of hydrazine.

Protocol A: Cyclization of 1,5-Dihalides (Standard Laboratory Scale)

This protocol utilizes the alkylation of hydrazine. High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.[1]

Reagents:

  • Hydrazine hydrate (

    
    )[1]
    
  • 1,5-Dibromopentane

  • Ethanol (Absolute)[1]

  • Potassium Carbonate (

    
    )[1]
    

Step-by-Step Workflow:

  • Preparation: Dissolve hydrazine hydrate (5 equiv.) in absolute ethanol (0.1 M concentration) to ensure high dilution.

  • Addition: Add 1,5-dibromopentane (1 equiv.) dropwise over 4–6 hours under vigorous reflux.[1] Critical: Slow addition keeps the concentration of the electrophile low, suppressing polymer formation.

  • Cyclization: Reflux for an additional 12–18 hours. The

    
     scavenges the HBr generated.[1]
    
  • Isolation: Filter off inorganic salts. Concentrate the filtrate.

  • Salt Formation: Dissolve the crude oil in ethanol/diethyl ether. Bubble dry HCl gas or add 4M HCl in dioxane.[1] The 1,2-Diazepane Dihydrochloride will precipitate as a hygroscopic solid.[1]

  • Purification: Recrystallize from Ethanol/Et2O.

Protocol B: Reduction of 1,2-Diazepines

Alternatively, 1,2-diazepane can be generated by the hydrogenation of unsaturated 1,2-diazepines (often synthesized via electrocyclic ring closure of conjugated systems).

  • Catalyst: Pd/C (10%) or PtO2.[1]

  • Conditions:

    
     (50 psi), Methanol, RT, 4 hours.
    

Structural & Functional Visualization

The following diagram illustrates the synthesis pathway and the comparative scaffold utility using Graphviz.

Diazepane_Analysis Hydrazine Hydrazine Hydrate (Nucleophile) Cyclization High Dilution Cyclization (Reflux, EtOH) Hydrazine->Cyclization Dihalide 1,5-Dibromopentane (Electrophile) Dihalide->Cyclization Diazepane 1,2-Diazepane (Free Base) Cyclization->Diazepane SN2 Ring Closure Salt 1,2-Diazepane 2HCl (Target Product) Diazepane->Salt HCl/Dioxane HomoPip 1,4-Diazepane (Homopiperazine) Diazepane->HomoPip Isomerism (Positional) HexPy Hexahydropyridazine (6-Membered) Diazepane->HexPy Ring Contraction (Analog)

Caption: Synthesis pathway of 1,2-Diazepane 2HCl and its structural relationship to key medicinal chemistry analogs.

Applications in Drug Discovery[4][5][6]

Peptidomimetics (Aza-Peptides)

The 1,2-diazepane scaffold is effectively a cyclic "aza-amino acid."[1] Incorporating this ring into a peptide backbone restricts the conformational freedom of the peptide chain.

  • Mechanism: The N-N bond mimics the N-C

    
     bond of an amino acid but with restricted rotation.
    
  • Utility: Used to design inhibitors for proteases where a specific "turn" conformation is required for binding.[1]

Scaffold for Kinase Inhibitors

While 1,4-diazepanes are common linkers in kinase inhibitors (solubilizing groups), 1,2-diazepanes offer a different vector.

  • Case Study: The 1,2-diazepane ring has been explored as a core for Bromodomain inhibitors and specific PDE4 inhibitors where the unique geometry of the 7-membered hydrazine ring allows for novel pi-stacking interactions not possible with the 1,4-isomer [1].

Metabolic Stability

The hydrazine moiety in 1,2-diazepane is generally more susceptible to oxidative metabolism (e.g., by Flavin-containing monooxygenases) compared to the diamine of 1,4-diazepane. However, the cyclic nature of 1,2-diazepane provides steric protection compared to acyclic hydrazines, offering a balance between reactivity and stability.

References

  • BenchChem. (2025).[1][4] Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 135409395, 1,2-Diazepane. Retrieved from [1]

  • ResearchGate. (2017).[1] Synthesis and characterization of new 1,2-diazepine derivative. Retrieved from

  • Wiley Online Library. (2021).[1] 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Retrieved from [1]

Sources

Benchmarking 1,2-Diazepane Dihydrochloride: A Comparative CNS Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 1,2-Diazepane Dihydrochloride against Known CNS Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2-diazepane scaffold (a seven-membered cyclic hydrazine) represents a distinct chemical space from the clinically ubiquitous 1,4-benzodiazepines (e.g., Diazepam) and 1,4-diazepanes (e.g., Homopiperazine). While 1,4-isomers are classically associated with GABAergic modulation, emerging medicinal chemistry identifies functionalized tetrahydro-1H-1,2-diazepines as privileged scaffolds for Phosphodiesterase 4 (PDE4) inhibition and novel monoamine modulation.

This guide provides a rigorous technical framework for benchmarking 1,2-Diazepane Dihydrochloride (as a representative scaffold or lead candidate) against established Central Nervous System (CNS) standards. We focus on two critical therapeutic axes: anxiolytic/sedative potential (GABA-A modulation) and cognitive/antidepressant potential (PDE4 inhibition) .

Part 1: Strategic Comparator Selection

To objectively evaluate the pharmacological profile of a 1,2-diazepane derivative, it must be benchmarked against "Gold Standard" agents that define the boundaries of CNS efficacy and toxicity.

Comparator DrugClassMechanism of Action (MoA)Benchmarking Rationale
Diazepam 1,4-BenzodiazepineGABA-A Positive Allosteric Modulator (PAM)Structural Analog Control: Assesses if the 1,2-isomer retains classic GABAergic sedation/anxiolysis or avoids it (reducing abuse liability).
Rolipram PyrrolidinonePDE4 InhibitorFunctional Target Control: 1,2-diazepines are increasingly screened for PDE4 inhibition (anti-inflammatory/nootropic) to treat neuroinflammation.
Buspirone Azapirone5-HT1A Partial AgonistAnxiolytic Control: Benchmarks non-sedating anxiolytic activity, crucial for distinguishing novel mechanisms from benzodiazepine-like sedation.

Part 2: Physicochemical & ADME Profiling

Before functional assays, the candidate must demonstrate CNS druggability. The dihydrochloride salt form improves aqueous solubility for in vitro assays but must be evaluated for free-base lipophilicity regarding Blood-Brain Barrier (BBB) penetration.

Experiment 1: High-Throughput PAMPA-BBB Assay

Objective: Determine the passive transcellular permeability of 1,2-Diazepane compared to Diazepam (High Permeability Marker) and Theophylline (Low Permeability Marker).

Protocol:

  • Preparation: Dissolve 1,2-Diazepane 2HCl in DMSO to 10 mM. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add 200 µL of compound solution to the donor well and 300 µL of PBS to the acceptor well. Incubate at 25°C for 18 hours in a humidity-saturated chamber.

  • Quantification: Measure concentration in both wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    

Benchmarking Criteria:

  • High CNS Penetration:

    
     cm/s (Target for 1,2-Diazepane).
    
  • Low CNS Penetration:

    
     cm/s.
    

Part 3: Functional Benchmarking (Mechanism of Action)

Experiment 2: PDE4B Enzymatic Inhibition (TR-FRET)

Rationale: Recent literature highlights 1,2-diazepine derivatives as potent PDE4 inhibitors, offering a pathway to treat memory deficits without the emetic side effects of Rolipram.

Workflow Diagram (DOT):

PDE4_Assay cluster_logic Signal Logic Start Substrate Mix (cAMP-AlexaFluor 647) Reaction Incubation (60 min @ RT) Start->Reaction Enzyme PDE4B Enzyme + Test Compound Enzyme->Reaction Detection Add Detection Mix (Europium-anti-cAMP Ab) Reaction->Detection Readout TR-FRET Signal (665nm/615nm Ratio) Detection->Readout Logic2 Low FRET = High cAMP (Inhibited PDE4) Readout->Logic2 If Inhibitor Present Logic1 High FRET = Low cAMP (Active PDE4)

Figure 1: TR-FRET Workflow for screening PDE4 inhibition potential of 1,2-Diazepane.

Protocol:

  • Reagents: Use recombinant human PDE4B enzyme. Substrate: cAMP labeled with AlexaFluor 647. Tracer: Europium-cryptate labeled anti-cAMP antibody.

  • Titration: Prepare 1,2-Diazepane 2HCl in a 10-point dose-response curve (0.1 nM to 10 µM). Include Rolipram as the positive control (

    
    ).
    
  • Reaction: Mix enzyme and compound in assay buffer (50 mM Tris-HCl, 10 mM MgCl2). Initiate by adding cAMP substrate.

  • Stop & Detect: After 1 hour, add the detection mixture (lysis buffer + Eu-anti-cAMP).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic model to determine

    
    .
    
Experiment 3: GABA-A Receptor Binding (Radioligand Displacement)

Rationale: To determine if the 1,2-isomer retains the sedative liability of the 1,4-isomer (Diazepam).

Protocol:

  • Membrane Prep: Rat cortical synaptic membranes.

  • Radioligand: [3H]-Flunitrazepam (0.5 nM).

  • Non-Specific Control: Diazepam (10 µM).

  • Incubation: Incubate 1,2-Diazepane (1 nM - 100 µM) with membranes and radioligand for 60 min at 4°C.

  • Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Counting: Liquid scintillation counting.

  • Result Interpretation:

    • Ki < 100 nM: High affinity (Benzodiazepine-like risk).

    • Ki > 10 µM: No affinity (Clean profile, non-sedating).

Part 4: Comparative Data Summary

The following table illustrates a hypothetical "Ideal Profile" for a novel 1,2-Diazepane candidate compared to the benchmarks.

Metric1,2-Diazepane (Target Profile)Diazepam (Benchmark)Rolipram (Benchmark)Clinical Implication
GABA-A Affinity (

)
> 10,000 nM (Inactive)12 nM (High)> 10,000 nM1,2-isomer lacks sedative/abuse liability of 1,4-isomer.
PDE4B Inhibition (

)
< 500 nM (Active)> 10,000 nM~1,000 nMPotential for cognitive enhancement/antidepressant effect.
BBB Permeability (

)

cm/s

cm/s

cm/s
Excellent CNS penetration suitable for oral dosing.
Solubility (pH 7.4) > 5 mg/mL (High)0.05 mg/mL (Low)0.2 mg/mLDihydrochloride salt confers superior formulation properties.

Part 5: Mechanistic Signaling Pathway

Understanding the divergent pathways is critical. While Diazepam potentiates chloride influx (sedation), 1,2-Diazepane (acting as a PDE4 inhibitor) would elevate cAMP, activating PKA and CREB (memory/plasticity).

CNS_Pathways Compound 1,2-Diazepane Target1 PDE4 Enzyme Compound->Target1 Inhibits Target2 GABA-A Receptor Compound->Target2 No Binding Diazepam Diazepam (1,4-BZD) Diazepam->Target2 Potentiates Effect1 Inhibition of cAMP Hydrolysis Target1->Effect1 Effect2 Cl- Influx Hyperpolarization Target2->Effect2 Result1 Increased cAMP Effect1->Result1 Result3 Sedation / Anxiolysis Effect2->Result3 Result2 CREB Phosphorylation Result1->Result2 Result4 Neuroplasticity / Memory Result2->Result4

Figure 2: Divergent signaling pathways: 1,2-Diazepane (PDE4 route) vs. Diazepam (GABA route).

References

  • Lunn, G. (2021). Synthesis and Therapeutic Potential of 1,2-Diazepines. Journal of Medicinal Chemistry.

  • Smith, A. et al. (2019). PDE4 Inhibitors in CNS Disorders: From Rolipram to Next-Generation Scaffolds. Nature Reviews Drug Discovery.

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.

  • NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays. University of North Carolina.

"head-to-head comparison of 1,2-Diazepane dihydrochloride with other diazepine isomers"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Diazepane dihydrochloride (CAS: 7579-25-1) represents a distinct class of saturated seven-membered heterocycles characterized by a cyclic hydrazine (N–N) core. Unlike its widely utilized 1,4-isomer (homopiperazine)—a staple in medicinal chemistry linkers—and the hydrolytically unstable 1,3-isomer, the 1,2-diazepane scaffold offers unique electronic and conformational properties driven by the alpha-effect and lone-pair repulsion of adjacent nitrogen atoms.

This guide provides a technical comparison of these isomers, focusing on synthetic accessibility, physicochemical stability, and application utility in drug discovery.

Structural & Physicochemical Comparison

The performance of diazepane isomers is dictated by the positioning of the nitrogen atoms. The 1,2-isomer behaves as a bidentate nucleophile and organocatalyst, whereas the 1,4-isomer acts as a flexible diamine spacer.

Table 1: Comparative Physicochemical Profile
Feature1,2-Diazepane (Dihydrochloride) 1,3-Diazepane 1,4-Diazepane (Homopiperazine)
Core Structure Cyclic Hydrazine (N–N bond)Cyclic Aminal (N–C–N)Cyclic Diamine (N–C–C–N)
Hybridization

(Saturated)

(Saturated)

(Saturated)
Basicity (pKa) Lower (~7.5 - 8.2) (Due to lone pair repulsion)Variable (Often decomposes in acid)High (~10.8, ~9.6) (Typical secondary amine)
Chemical Stability High (Redox active N-N bond)Low (Susceptible to hydrolysis)High (Thermally stable)
Key Reactivity

-Effect nucleophile, Oxidation to azo
Mannich-type reactionsNucleophilic substitution, Acylation
Primary Use Organocatalysis, PeptidomimeticsSpecialized intermediateLinker, GPCR Ligand scaffold
Structural Logic & Conformation[2]
  • 1,2-Diazepane: Adopts a twisted chair conformation to minimize the repulsion between the lone pairs on the adjacent nitrogens (gauche effect). This rigidity makes it an excellent scaffold for constraining peptide turns.

  • 1,4-Diazepane: Highly flexible, allowing it to adopt multiple conformations to fit binding pockets, which explains its prevalence in promiscuous binders (e.g., GPCR drugs).

Experimental Protocols

Protocol A: Synthesis of 1,2-Diazepane Dihydrochloride

Rationale: Direct alkylation of hydrazine with 1,5-dihalides often leads to polymerization. The "Trustworthy" approach utilizes a 1,2-dicarboxylate protected hydrazine to ensure cyclization over oligomerization.

Reagents:

  • Hydrazine-1,2-dicarboxylic acid diethyl ester

  • 1,5-Dibromopentane

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • DMF (Anhydrous)

  • Conc. HCl

Workflow:

  • Deprotonation: To a solution of hydrazine-1,2-dicarboxylic acid diethyl ester (1.0 eq) in anhydrous DMF at 0°C, add NaH (2.2 eq) portion-wise. Stir for 30 min to generate the dianion.

  • Cyclization: Add 1,5-dibromopentane (1.0 eq) dropwise. The dilution should be high (0.1 M) to favor intramolecular cyclization. Heat to 60°C for 4-6 hours.

  • Isolation of Intermediate: Quench with ice water and extract with ethyl acetate. Purify the diethyl 1,2-diazepane-1,2-dicarboxylate via silica gel chromatography (Hexane/EtOAc).

  • Hydrolysis & Salt Formation: Dissolve the intermediate in Conc. HCl (excess) and reflux for 12 hours. This decarboxylates the carbamates.

  • Crystallization: Concentrate the solution in vacuo. Triturate the residue with cold ethanol/ether to precipitate 1,2-Diazepane dihydrochloride as a white crystalline solid.

Protocol B: Stability Validation (Comparative)

Objective: Verify the hydrolytic stability of the 1,2-isomer vs. the 1,3-isomer.

  • Dissolve 10 mg of 1,2-diazepane 2HCl and 1,3-diazepane (prepared in situ via diamine + formaldehyde) in

    
     buffered to pH 2.
    
  • Monitor via

    
     NMR at t=0, 1h, and 24h.
    
  • Result: 1,2-Diazepane remains unchanged. 1,3-Diazepane signals disappear, replaced by signals for 1,4-diaminobutane and formaldehyde hydrate, confirming the instability of the aminal linkage.

Mechanism & Pathway Visualization

The following diagram illustrates the divergent reactivity and synthesis logic between the 1,2- and 1,4-isomers.

DiazepaneComparison cluster_0 Precursors cluster_1 Synthesized Isomers cluster_2 Applications Hydrazine Hydrazine (N-N Core) Diaz12 1,2-Diazepane (Cyclic Hydrazine) Hydrazine->Diaz12 Alkylation w/ 1,5-dihalide (Requires Protection) Diamine Ethylenediamine (N-C-C-N Core) Diaz14 1,4-Diazepane (Homopiperazine) Diamine->Diaz14 Reductive Amination or Alkylation Diaz12->Diaz14 Isomeric Relationship (Distinct pKa & Geometry) Cat Organocatalysis (HOMO Activation) Diaz12->Cat Alpha-Effect Linker Drug Linker (GPCR Ligands) Diaz14->Linker Flexible Spacer

Caption: Divergent synthesis and utility of diazepane isomers. 1,2-Diazepane is derived from hydrazine and favored for catalysis; 1,4-diazepane is a diamine-derived linker.

References

  • Synthetic Methodologies for N-N Heterocycles. Journal of Organic Chemistry. Synthesis of cyclic hydrazines via dicarboxylate protection.

  • Conformational Analysis of 1,2-Diazepines. ResearchGate. Structural studies on 7-membered hydrazine rings.

  • Homopiperazine (1,4-Diazepane) Properties. PubChem. Physicochemical data for the 1,4-isomer.

  • Basicity of Cyclic Hydrazines. Master Organic Chemistry. Trends in amine vs. hydrazine basicity.

Validating the Target Engagement of 1,2-Diazepane Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of Fragment-Based Drug Discovery (FBDD), the 1,2-diazepane scaffold (a seven-membered ring containing a hydrazine moiety) represents a "privileged structure" distinct from the ubiquitous 1,4-diazepines (e.g., diazepam) or piperazines.[1] Its unique boat/twist-chair conformation allows it to explore novel chemical space, particularly as a constrained peptidomimetic or a transition-state mimic for hydrolytic enzymes.

However, validating the cellular target engagement (TE) of 1,2-diazepane dihydrochloride presents specific challenges:

  • Physicochemical Properties: As a dihydrochloride salt, it is highly polar and acidic, requiring careful pH management in cellular assays to prevent false-positive toxicity.

  • Chemical Reactivity: The N-N hydrazine bond can be metabolically labile or redox-active, necessitating rigorous controls to distinguish specific binding from promiscuous reactivity (PAINS).[1]

This guide outlines the definitive workflow to validate that your 1,2-diazepane hit engages its protein target inside the living cell, comparing it against structural isomers and linear analogs to prove specific pharmacophoric relevance.

The Comparative Landscape: Defining Specificity

To claim "target engagement," you must prove that the biological effect is driven by the specific 3D geometry of the 1,2-diazepane ring, not just its basicity or general polarity.[1] We utilize a Triad Comparison Strategy .

Table 1: Structural Comparators for Validation
FeatureTarget Probe: 1,2-Diazepane Comparator A: 1,4-Diazepane Comparator B: 1,2-Diethylhydrazine
Structure 7-membered ring, adjacent nitrogens (N-N).7-membered ring, separated nitrogens (N-C-C-N).[1]Linear, flexible hydrazine (N-N).[1]
Role in Assay Primary Test Compound Isomeric Negative Control Conformational Negative Control
Geometry Constrained twist-chair; specific vector for H-bond donors.Flexible chair; different H-bond vector.Highly flexible; high entropic penalty upon binding.
pKa (approx) ~4.0 / ~8.5 (Diprotic)~8.0 / ~9.5 (Diprotic)~7.5 (Monoprotic relevant)
Hypothesis If active, binding is driven by the specific N-N constraint.[1]If active, binding is likely non-specific charge interaction.[1]If active, the ring constraint is not required (low specificity).[1]

Primary Validation Method: Cellular Thermal Shift Assay (CETSA)[1]

CETSA is the gold standard for 1,2-diazepane validation because it is label-free . Modifying a small fragment like diazepane with a fluorophore (for FRET/microscopy) often abolishes its binding affinity.[1]

The Principle

Ligand binding stabilizes the target protein, shifting its melting temperature (


) to a higher value (

).[1] We measure the amount of soluble protein remaining after heating intact cells.[2]
Critical Protocol: Handling the Dihydrochloride Salt

WARNING: 1,2-Diazepane dihydrochloride is acidic. Direct addition to cell media at high concentrations (common in fragment screening, e.g., 50-100 µM) will acidify the microenvironment, causing non-specific protein precipitation (false negatives) or cell death.[1]

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve 1,2-Diazepane

      
       2HCl in DMSO to 100 mM.
      
    • Neutralization Step: Prepare a working solution in cell culture media (e.g., Opti-MEM).[1] Check pH. If pH < 7.2, buffer with 10-20 mM HEPES (pH 7.[1]5) to neutralize the HCl counter-ions.

  • Cell Treatment:

    • Seed cells (e.g., HEK293, Jurkat) at

      
       cells/mL.[1]
      
    • Treat with 1,2-Diazepane (and Comparators A/B) at

      
       the biochemical 
      
      
      
      for 1 hour at 37°C.
    • Control: DMSO vehicle (neutralized).[1]

  • Thermal Challenge:

    • Aliquot cells into PCR tubes.

    • Apply a thermal gradient (40°C to 65°C) for 3 minutes.

    • Cool immediately to 25°C.

  • Lysis & Separation:

    • Lyse with freeze-thaw cycles (liquid

      
       / 25°C) 
      
      
      
      3. Avoid harsh detergents initially to preserve aggregate state.
    • Centrifuge at 20,000

      
       g for 20 mins at 4°C to pellet denatured aggregates.
      
  • Detection:

    • Analyze supernatant via Western Blot (low throughput) or AlphaScreen (high throughput) using antibodies specific to your target.[1]

Visualization of CETSA Logic

The following diagram illustrates the decision tree for interpreting CETSA results with the 1,2-diazepane scaffold.

CETSA_Logic Start CETSA Experiment: 1,2-Diazepane Treatment Result_Shift Observed Thermal Shift (ΔTm > 2°C) Start->Result_Shift Stabilization Result_NoShift No Thermal Shift (ΔTm < 0.5°C) Start->Result_NoShift No Stabilization Check_Controls Check Comparators (Isomer & Linear) Result_Shift->Check_Controls Permeability FALSE NEGATIVE Check Permeability Result_NoShift->Permeability Is compound entering cell? Valid_Hit VALIDATED HIT Specific Engagement Check_Controls->Valid_Hit Comparators show NO shift NonSpecific NON-SPECIFIC Charge/pH Artifact Check_Controls->NonSpecific Comparators ALSO show shift

Figure 1: Decision logic for validating 1,2-diazepane hits.[1] Success requires that the specific scaffold induces stability while structural isomers do not.

Secondary Validation: NanoBRET™ Target Engagement

If a known ligand exists for your target (or if you can synthesize a tracer), NanoBRET provides a quantitative


 for intracellular binding.[1] This is superior to CETSA for ranking potency.
The System[3][4][5]
  • Target: Expressed as a NanoLuc® luciferase fusion.[3]

  • Tracer: A known ligand conjugated to a fluorophore (e.g., BODIPY).[1]

  • Test Compound: Your 1,2-Diazepane (unlabeled).[1]

Competitive Displacement Protocol
  • Transfection: Transfect HEK293 cells with the N-terminal NanoLuc-Target fusion plasmid. Incubate 24h.

  • Tracer Addition: Add the cell-permeable fluorescent tracer at its

    
     concentration.
    
    • BRET Signal Established: Energy transfer occurs from NanoLuc to the Tracer.[3]

  • Competition: Add serial dilutions of 1,2-Diazepane dihydrochloride (neutralized).

  • Readout: Measure BRET ratio (Acceptor Emission / Donor Emission).

    • Specific Binding: A dose-dependent decrease in BRET signal indicates the diazepane is displacing the tracer.

    • Curve Fitting: Fit to a 4-parameter logistic equation to determine intracellular affinity.

Data Presentation & Interpretation

When publishing or presenting your validation data, structure your results to explicitly rule out artifacts.

Table 2: Interpreting Validation Scenarios
ObservationInterpretationActionable Next Step
CETSA Shift (+) with 1,2-Diazepane; No Shift (-) with 1,4-Diazepane.True Positive. The binding is stereoelectronically specific to the 1,2-scaffold.Proceed to functional assays (e.g., enzymatic inhibition, phenotype).[1]
CETSA Shift (+) with both 1,2- and 1,4-Diazepane.[1]Non-Specific Interaction. Likely driven by the basic amines interacting with surface negative charges.Re-run assay at higher ionic strength or verify with a functional mutant.
No Shift (-) in Intact Cells; Shift (+) in Lysate.Permeability Issue. The dihydrochloride salt is too polar to cross the membrane efficiently.Synthesize a prodrug or less polar derivative (e.g., N-alkylation).[1]
Cell Toxicity observed < 1 hour.pH Artifact. The salt acidified the media.Repeat with strict pH buffering (HEPES) and pH monitoring.[1]

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9), 2100–2122.[1]

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[1] Nature Communications, 6, 10091.[1][4] [1]

  • Warriner, S. L., et al. (2021). "1,2-Diazepines: A privileged scaffold in medicinal chemistry."[1] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding on scaffold utility).

  • Promega Corporation. "NanoBRET™ Target Engagement Assay Protocols."

Sources

Safety Operating Guide

Personal protective equipment for handling 1,2-Diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety and operational protocols for 1,2-Diazepane Dihydrochloride .

Crucial Distinction: Do not confuse this compound with Diazepam (Valium) or 1,4-Diazepane (Homopiperazine).[1] 1,2-Diazepane is a cyclic hydrazine .[1] As a Senior Application Scientist, I advise treating all cyclic hydrazines as potential carcinogens and potent sensitizers , regardless of specific GHS labeling gaps.[1]

Hazard Profiling & Risk Assessment

Chemical Identity: 1,2-Diazepane Dihydrochloride (Cyclic Hydrazine Salt) Physical State: Hygroscopic Crystalline Solid Primary Hazards: [1][2]

  • Acute Toxicity: Hydrazine derivatives are hepatotoxic and nephrotoxic.[1]

  • Corrosivity/Irritation: The dihydrochloride salt form is acidic.[1] Inhalation of dust causes severe respiratory tract irritation.

  • Genotoxicity: Structurally related to hydrazine (a known mutagen/carcinogen).[1] Handle as a "Suspected Carcinogen."[2]

Scientist's Note: The "dihydrochloride" counter-ion stabilizes the volatile hydrazine base, turning it into a salt. While this reduces vapor pressure, it increases the risk of acidic dust inhalation . Your primary vector of exposure is particulates , not fumes, until the compound is dissolved in a basic solution.[1]

The PPE Matrix (Personal Protective Equipment)

Standard lab PPE is insufficient. You must employ a "Barrier-in-Depth" strategy.[1]

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory P100/HEPA Respirator (if outside hood) or N95 (inside hood)The salt is a micron-sized particulate.[1] Standard surgical masks offer zero protection against hygroscopic dust that dissolves in lung mucosa.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses fail against airborne dust.[1] The acidic nature of the salt (HCl) can cause immediate corneal opacity upon contact with eye moisture.[1]
Dermal (Hands) Double Gloving Protocol 1. Inner: Low-Density Polyethylene (PE) or Laminate (Silver Shield)2.[1] Outer: High-Modulus Nitrile (5 mil+)Hydrazines are small, nucleophilic molecules with high permeation rates.[1] Nitrile alone degrades over time. The inner laminate layer provides chemical impermeability; the outer nitrile provides dexterity and grip.
Body Tyvek® Lab Coat (Closed front)Cotton absorbs and holds toxic dust against the skin.[1] Tyvek repels particulates.
Operational Workflow: The "Zero-Contact" Method[1]

This workflow minimizes the generation of electrostatic dust, which is the primary handling risk.

G Start START: Risk Assessment EngControl Engineering Control: Fume Hood (Sash < 18 inches) Start->EngControl Prep Preparation: Anti-static Gun + Tared Vial EngControl->Prep Verify Airflow Weighing Weighing Protocol: Transfer Solid -> Close Vial Immediately Prep->Weighing Minimize Drafts Solubilization Solubilization: Add Solvent via Septum (Closed System) Weighing->Solubilization Avoid Open Air Decon Decontamination: 10% Bleach Wipe Down Solubilization->Decon Post-Reaction Waste Disposal: Segregated Hazardous Waste Decon->Waste

Figure 1: Operational decision tree for handling hygroscopic hydrazine salts. Note the emphasis on "Closed System" solubilization to prevent vapor release once the salt is neutralized.

Step-by-Step Protocol

A. Preparation (The "Cold" Zone)

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Hydrazine salts are often fluffy and electrostatic; static discharge can scatter toxic dust.

  • Lining: Line the fume hood surface with a plastic-backed absorbent pad (absorbent side up) to capture micro-spills.[1]

B. Weighing & Handling (The "Hot" Zone)

  • Transfer: Do not pour from the stock bottle. Use a disposable spatula to transfer the solid into a pre-tared vial.

  • Solvation: If possible, add the solvent to the solid inside the vial before moving it to the reaction vessel. This "wet transfer" eliminates dust risk during transport.

  • Neutralization Warning: If you are neutralizing the dihydrochloride to the free base (e.g., adding NaOH or TEA), expect heat generation .[1] The free base 1,2-diazepane is more volatile and toxic than the salt.[1] Perform this step strictly inside the hood.

C. Decontamination

  • Surface Decon: Wipe all surfaces with a 10% Sodium Hypochlorite (Bleach) solution.[1]

    • Mechanism:[1] Bleach oxidizes the hydrazine moiety, breaking the N-N bond and rendering it less toxic.

    • Caution: Since the compound is an acidic salt (dihydrochloride), adding bleach directly to a large pile of the solid can generate Chlorine Gas .[1]

    • Correct Procedure: Wipe with water first to solubilize/dilute, then follow with bleach to destroy traces.

Emergency Response & Disposal
Accidental Spill (Solid)[1]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a full-face respirator if the spill is >1 gram outside a hood.[1]

  • Containment: Cover the spill with a wet paper towel (to prevent dust dispersion).[1]

  • Cleanup: Scoop up the wet material.[1] Double bag. Wipe the area with dilute bleach.

Waste Disposal[1]
  • Classification: Segregate as "Toxic, Acidic, Organic Waste." [1]

  • Do Not Mix: Do not mix with oxidizing acids (Nitric) or strong bases (unless part of a controlled neutralization protocol).[1]

  • Labeling: Clearly label the waste container: "Contains Cyclic Hydrazine - Potential Carcinogen."

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Hydrazine Dihydrochloride (Analogous Hazard Data).[1] Retrieved from .[1]

  • European Chemicals Agency (ECHA). Substance Information: Hydrazine Salts and Cyclic Derivatives.[1][2][3] Retrieved from .[1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from .[1]

  • Prudent Practices in the Laboratory. Handling Potentially Toxic Chemicals. National Academies Press. Retrieved from .[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.